molecular formula C4H3N3O B1331464 5-Aminooxazole-4-carbonitrile CAS No. 5098-15-7

5-Aminooxazole-4-carbonitrile

Cat. No.: B1331464
CAS No.: 5098-15-7
M. Wt: 109.09 g/mol
InChI Key: HMBJSRMVCZHYFN-UHFFFAOYSA-N
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Description

5-Aminooxazole-4-carbonitrile (CAS: 5098-15-7) is a versatile heterocyclic building block with significant importance in medicinal chemistry and drug discovery research. This compound features a five-membered aromatic oxazole ring containing adjacent oxygen and nitrogen atoms, with both amine and nitrile functional groups that make it a valuable precursor for the synthesis of diverse biologically active molecules . This chemical serves as a key synthetic intermediate for the construction of more complex heterocyclic systems. Research demonstrates its particular utility in the synthesis of oxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases and thus represent potential antimetabolites with demonstrated anticancer, antiviral, and immunosuppressive activities . These derivatives have shown promise as inhibitors of various biological targets including vascular endothelial growth factor receptor-2 (VEGFR-2), adenosine kinase, and ubiquitin-activating enzymes . The compound has also been utilized in microwave-mediated synthesis to create diverse chemical libraries and can be further functionalized at the nitrile group to form tetrazole bioisosteres, which are valuable in drug design . The synthetic value of this compound is enhanced by its compatibility with green chemistry approaches. Efficient multicomponent syntheses have been developed using deep eutectic solvents as environmentally friendly catalytic media . Researchers should note that this product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Proper personal protective equipment should be worn when handling this compound, and it should be stored at room temperature in a dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBJSRMVCZHYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299918
Record name 5-aminooxazole-4-carbonitrile
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Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5098-15-7
Record name 5098-15-7
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Record name 5-aminooxazole-4-carbonitrile
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Record name 5-amino-1,3-oxazole-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Aminooxazole-4-carbonitrile: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Aminooxazole-4-carbonitrile, particularly its isoxazole isomer (5-amino-1,2-oxazole-4-carbonitrile), is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino group, a cyano group, and a reactive heterocyclic core—makes it a valuable precursor for constructing more complex molecular architectures, including fused ring systems with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and critical safety considerations, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

The nomenclature surrounding "this compound" can lead to ambiguity between two isomers: the 1,2-oxazole (isoxazole) and the 1,3-oxazole. The vast majority of scientific literature and database entries, including the primary CAS registry number, refer to the isoxazole isomer.

Primary Isomer: 5-Amino-1,2-oxazole-4-carbonitrile (5-Aminoisoxazole-4-carbonitrile)

This compound is the focus of this guide due to its prevalence in chemical databases and synthesis literature. A notable discrepancy exists in the listed CAS numbers across different suppliers and databases. The number 98027-17-9 is cited by authoritative databases like PubChem, while some commercial suppliers list 5098-15-7 .[1][2] Researchers should exercise due diligence and verify the identity of the material using analytical data, regardless of the CAS number provided. For the purpose of this guide, we will refer to the data associated with the structure validated in major chemical databases.

IdentifierValueSource
Primary CAS Number 98027-17-9PubChem[1]
Alternative CAS Number 5098-15-7ChemScene[2]
IUPAC Name 5-amino-1,2-oxazole-4-carbonitrilePubChem[1]
Molecular Formula C₄H₃N₃OPubChem[1]
Molecular Weight 109.09 g/mol PubChem[1]
Common Synonyms 5-Aminoisoxazole-4-carbonitrile, 4-Cyano-5-aminoisoxazolePubChem[1]
InChI Key HAZRYIRJNFYOLH-UHFFFAOYSA-NPubChem[1]
Canonical SMILES C1=NOC(=C1C#N)NPubChem[1]

Physicochemical and Computed Properties

Experimental data on the physical properties of this compound is scarce in publicly available literature. The following table summarizes key properties computed from its chemical structure, which are valuable for predicting its behavior in various chemical environments.

PropertyValueSource
Topological Polar Surface Area (TPSA) 75.84 ŲChemScene[2]
LogP (Octanol-Water Partition Coeff.) 0.128ChemScene[2]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bonds 0PubChem[1]

Synthesis and Manufacturing

The synthesis of substituted 5-aminoisoxazole-4-carbonitriles is efficiently achieved through a one-pot, multicomponent reaction. This approach is favored for its atom economy and operational simplicity. The core strategy involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[3]

Experimental Protocol: Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitrile Derivatives

This protocol is a representative example for synthesizing the isoxazole scaffold. The specific synthesis of the parent compound (where the 3-position is unsubstituted) would require a formaldehyde equivalent.

Materials:

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.0 eq)

  • Ceric Ammonium Sulfate (CAS) as catalyst (catalytic amount)

  • Isopropyl Alcohol (solvent)

Procedure:

  • A mixture of the substituted aldehyde, malononitrile, hydroxylamine hydrochloride, and a catalytic amount of ceric ammonium sulfate is prepared in isopropyl alcohol.

  • The reaction mixture is stirred and heated to reflux.

  • The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/n-hexane (4:6).[3]

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with cold ethanol or water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.

Causality and Insights: This multicomponent reaction is a powerful method for generating molecular diversity. The ceric ammonium sulfate acts as a Lewis acid catalyst, activating the aldehyde carbonyl group for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps that form the isoxazole ring. The choice of solvent and temperature is critical for achieving good yields and reaction rates.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aromatic Aldehyde Process One-Pot Reaction A->Process B Malononitrile B->Process C Hydroxylamine HCl C->Process Solvent Isopropyl Alcohol Solvent->Process Catalyst Ceric Ammonium Sulfate Catalyst->Process Temp Reflux Temp->Process Workup Cooling, Filtration & Recrystallization Process->Workup Reaction Completion (TLC) Product 5-Amino-3-aryl-isoxazole -4-carbonitrile Workup->Product

Caption: Workflow for the multicomponent synthesis of isoxazole derivatives.

Chemical Reactivity and Applications in Drug Discovery

The 5-aminoisoxazole-4-carbonitrile scaffold is of significant interest to medicinal chemists. The isoxazole ring is a bioisostere for other functional groups and is found in numerous bioactive compounds, exhibiting a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anti-cancer properties.[3][4]

The molecule's utility stems from the orthogonal reactivity of its functional groups:

  • Amino Group: Can be acylated, alkylated, or used in condensation reactions to build larger, more complex structures.

  • Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a dienophile in cycloaddition reactions.

  • Isoxazole Ring: Can participate in ring-opening reactions under certain reductive or basic conditions, providing another pathway for structural diversification.

This trifecta of reactive sites makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The related 5-aminopyrazole-4-carbonitrile scaffold has been extensively studied for its pharmaceutical properties, including anti-inflammatory and antibacterial activities, suggesting a similar potential for its isoxazole analogue.[5]

Role as a Versatile Synthetic Intermediate

G cluster_derivatives Potential Derivatives Core 5-Aminooxazole- 4-carbonitrile Core Fused Fused Heterocycles (e.g., Oxazoloquinolines) Core->Fused Reaction at Amino Group Amides Amide/Carboxylic Acid Derivatives Core->Amides Hydrolysis of Cyano Group Amines Aminomethyl Derivatives Core->Amines Reduction of Cyano Group Complex Complex Bioactive Molecules Fused->Complex Amides->Complex Amines->Complex

Sources

An In-depth Technical Guide to the X-ray Crystal Structure of 5-Aminooxazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminooxazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities. Understanding the three-dimensional architecture of these compounds at the atomic level is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of this compound derivatives. We will delve into the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction, using the detailed structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile as a central case study. This guide will explore the nuances of its molecular geometry, intermolecular interactions, and crystal packing, offering insights into the structure-property relationships that govern this important class of heterocyclic compounds.

Introduction: The Significance of the this compound Core

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, a privileged scaffold in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] The this compound framework, in particular, has garnered significant attention as it is present in a multitude of compounds with diverse pharmacological properties. While the broader class of isoxazole derivatives, close structural relatives, have demonstrated anti-tumor, anti-HIV, anti-inflammatory, antibacterial, antidepressant, and anticonvulsant activities, the specific this compound core is a key building block in the synthesis of more complex heterocyclic systems with therapeutic potential.[2] The determination of their precise three-dimensional structure through single-crystal X-ray crystallography is, therefore, not merely an academic exercise but a critical step in understanding their biological function and in the rational design of new, more potent drug candidates.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[3] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides invaluable information about the spatial arrangement of molecules within the crystal lattice. For small molecules like the this compound derivatives, SCXRD can resolve individual atoms as distinct "blobs" of electron density, offering an unambiguous depiction of the molecule's conformation and stereochemistry. The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.

Experimental Workflow: From Powder to Picture

The successful determination of a crystal structure is contingent on a well-defined experimental workflow. This process can be broadly categorized into three key stages: Synthesis and Purification, Crystallization, and X-ray Diffraction Analysis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often employing multicomponent reactions for efficiency and atom economy. A common and effective method for preparing a representative derivative, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, is detailed below.

Experimental Protocol: Synthesis of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

  • Preparation of the Reaction Mixture: To a solution of hydroxylamine hydrochloride (13.9 g, 0.2 mol) in 80 ml of 10% aqueous sodium hydroxide, (1-ethoxyethylidene)malononitrile (27.23 g, 0.2 mol) is added dropwise under vigorous stirring.

  • Temperature Control (A Critical Parameter): The reaction temperature is maintained below 323 K (50 °C). This is a crucial step to prevent side reactions and ensure the desired product formation. The slow, dropwise addition and the occasional addition of small amounts of ice are practical measures to control the exothermic nature of the reaction.

  • Reaction Progression and Completion: The mixture is stirred for an additional 1.5 hours at approximately 293 K (20 °C) to ensure the reaction goes to completion.

  • Isolation and Purification: The resulting solid product is isolated by filtration and washed thoroughly with water to remove any unreacted starting materials and inorganic salts.

This protocol provides a reliable and scalable method for the synthesis of the target compound, yielding a solid product suitable for the subsequent crystallization step.

The Art of Crystallization: Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire process. The goal is to encourage the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Experimental Protocol: Crystallization of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

  • Solvent Selection: The choice of solvent is critical. For 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a solution of aqueous ethanol is effective. The ideal solvent system is one in which the compound has moderate solubility, allowing for the creation of a supersaturated solution upon slow evaporation.

  • Slow Evaporation Technique: Single crystals are obtained by the slow evaporation of the solvent from the prepared solution at room temperature. This gradual increase in concentration allows for the ordered deposition of molecules onto a growing crystal lattice, rather than rapid precipitation which would result in an amorphous powder or very small, unusable crystals.

The patience and careful control exercised during this stage are directly rewarded with the quality of the resulting crystals.

Illuminating the Structure: X-ray Diffraction Data Collection and Refinement

With a suitable single crystal in hand, the final stage is the collection and analysis of the X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile [2]

  • Crystal Mounting and Data Collection: A single crystal of appropriate dimensions (e.g., 0.56 × 0.26 × 0.20 mm) is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 296 K). The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections. The structure is then solved using direct methods, which provide an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor. For the title compound, the final R-factor was 0.035, indicating a good fit between the model and the experimental data.[4]

Structural Analysis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile: A Case Study

The successful application of the aforementioned workflow provides a wealth of structural information. The crystal structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile serves as an excellent exemplar for this class of compounds.

Crystallographic Data

The fundamental crystallographic parameters provide a snapshot of the crystal's unit cell and symmetry.

Parameter Value Reference
Chemical FormulaC₅H₅N₃O[2]
Molecular Weight123.12 g/mol [2]
Crystal SystemMonoclinic[2]
Space GroupP2₁/n[2]
a3.8779 (2) Å[2]
b18.8518 (11) Å[2]
c8.2015 (4) Å[2]
β100.780 (2)°[2]
Volume (V)588.99 (5) ų[2]
Z4[2]
Temperature296 K[2]
Molecular Geometry and Conformation

The isoxazole ring in 5-amino-3-methyl-1,2-oxazole-4-carbonitrile is essentially planar, with a maximum deviation of only 0.007 (1) Å from the least-squares plane.[2] This planarity is expected for an aromatic heterocyclic system. The nitrogen atom of the amino group exhibits sp² character, with the sum of the bond angles around it being 358°, further confirming the delocalization of the lone pair of electrons into the ring system.[2]

Caption: Molecular structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile.

Supramolecular Assembly: The Role of Intermolecular Interactions

The way molecules pack in a crystal is dictated by a delicate balance of intermolecular forces. In the crystal structure of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, hydrogen bonding plays a crucial role in directing the supramolecular assembly.

The molecules are aggregated by two distinct N—H⋯N hydrogen bonds, forming fused R₂²(12) and R₆⁶(26) rings.[2] This intricate network of hydrogen bonds results in a slightly puckered two-dimensional array of molecules lying parallel to the (101) crystallographic plane.[2] This layered arrangement is a common motif in the crystal structures of small organic molecules with hydrogen bond donors and acceptors.

Crystal_Packing_Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH2 Amino Group (N-H) B_N_ring Ring Nitrogen (N) A_NH2->B_N_ring N-H...N Hydrogen Bond B_N_nitrile Nitrile Nitrogen (N) A_NH2->B_N_nitrile N-H...N Hydrogen Bond A_N_ring Ring Nitrogen (N) A_N_nitrile Nitrile Nitrogen (N) B_NH2 Amino Group (N-H)

Sources

The Strategic Importance of Tautomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 5-Aminooxazole-4-carbonitrile for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the tautomeric landscape of this compound. This molecule, a key heterocyclic scaffold, presents critical considerations for drug design and development due to the potential for multiple, interconverting forms that can influence its physicochemical properties, receptor binding, and metabolic stability. This document moves beyond a simple description of tautomerism to provide a practical framework for its investigation, grounded in established spectroscopic and computational methodologies.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] For a molecule like this compound, the precise location of a proton can dramatically alter its hydrogen bonding capabilities, lipophilicity, and overall electronic distribution. These variations can, in turn, dictate the molecule's interaction with biological targets, making a thorough understanding of its tautomeric preferences essential for rational drug design. The ability of a molecule to adapt its structure through tautomerism in different chemical environments is a key factor in its biological activity.[2]

The Tautomeric Forms of this compound

This compound can theoretically exist in three primary prototropic tautomeric forms: the amino, imino, and a second imino form. Prototropic tautomerism involves the migration of a proton, and in heterocyclic systems, this is a common phenomenon.[3][4]

  • Amino Tautomer (A): This form is characterized by an exocyclic amino group at the C5 position. It is generally expected to be the most stable tautomer in many heterocyclic systems.

  • Imino Tautomer (B): This tautomer features an endocyclic nitrogen protonated at the N1 position and an exocyclic imino group.

  • Imino Tautomer (C): A second imino form can be drawn with the proton on the oxazole ring nitrogen (N2) and an exocyclic imino group.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[5] For heterocyclic compounds, the tautomer that preserves the aromaticity of the ring system is often the most stable.[6]

Caption: Prototropic tautomers of this compound.

Based on the crystal structure of the related 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, the exocyclic amino group exhibits sp² hybridization.[7][8] This planarity suggests a significant delocalization of the nitrogen lone pair into the oxazole ring, which is characteristic of the amino tautomer and contributes to its stability. This experimental evidence from a closely related analogue strongly suggests that the amino tautomer (A) is the predominant form , at least in the solid state.

A Framework for the Experimental and Computational Investigation of Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium of this compound in different environments.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the dominant tautomer in solution.[9] The chemical shifts of the protons and carbons in the heterocyclic ring and the exocyclic group are highly sensitive to the tautomeric form. For instance, the imino tautomers would be expected to show a signal for the N-H proton at a different chemical shift compared to the -NH₂ protons of the amino form. The analysis of spin-spin coupling constants can also provide valuable structural information.[9]

Infrared (IR) Spectroscopy: IR spectroscopy can help distinguish between the amino and imino forms by identifying the characteristic stretching frequencies of the N-H bonds. The amino tautomer will exhibit two distinct N-H stretching bands, while the imino tautomer will show a single N-H stretch at a different frequency.

UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to variations in their conjugated systems. By comparing experimental spectra with computationally simulated spectra for each tautomer, it is possible to identify the major species in solution.[10]

Computational Modeling

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[11][12]

Workflow for Computational Analysis:

workflow cluster_input Input Structures cluster_computation DFT Calculations cluster_analysis Data Analysis cluster_output Results start Postulate Tautomers (Amino, Imino B, Imino C) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc solvent_model Solvent Effects (e.g., SMD, PCM) energy_calc->solvent_model spec_sim Simulate Spectra (NMR, IR, UV-Vis) energy_calc->spec_sim rel_energies Calculate Relative Energies (ΔG = ΔE + ΔZPE + ΔG_solv) solvent_model->rel_energies boltzmann Boltzmann Distribution (Population of tautomers) rel_energies->boltzmann end Identify Most Stable Tautomer & Predicted Spectroscopic Signatures boltzmann->end spec_sim->end

Sources

The Electronic Blueprint of a Privileged Scaffold: A Technical Guide to the 5-Aminooxazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The 5-aminooxazole motif is a cornerstone in contemporary medicinal chemistry, appearing in a diverse array of biologically active agents. Its prevalence stems not from mere structural happenstance, but from a unique confluence of electronic properties that render it a versatile tool for molecular design. This guide provides an in-depth exploration of the electronic architecture of the 5-aminooxazole core. We will dissect its nuanced aromaticity, electron density distribution, and frontier molecular orbitals, directly linking these fundamental characteristics to its observable spectroscopic signatures, reactivity, and its strategic deployment in drug design as a potent bioisostere and modulator of molecular interactions. This document moves beyond a simple recitation of facts, offering causal explanations for its chemical behavior and providing detailed, actionable protocols for its synthesis and computational analysis, empowering researchers to fully leverage the potential of this remarkable heterocyclic system.

Deconstructing the Core: Theoretical Framework and Electron Distribution

The predictive power of modern computational chemistry provides an unparalleled window into the electronic heart of the 5-aminooxazole system. Through a combination of Density Functional Theory (DFT) and other high-level calculations, we can visualize and quantify the properties that govern its behavior.

A Question of Aromaticity: Resonance and Magnetic Properties

The oxazole ring is considered weakly aromatic, its aromatic character influenced by the competing electronegativity of the oxygen atom, which tends to localize electrons, and the participation of the nitrogen lone pair in the π-system. The introduction of a powerful electron-donating amino group at the C5 position significantly modulates this electronic landscape.

The amino group donates electron density into the ring through resonance, enhancing the π-electron delocalization and consequently increasing the aromatic character compared to the unsubstituted oxazole. This donation is critical to its chemical personality.

Charge-Separated Form II >]; }
CompoundCalculated NICS(1) (ppm)Aromaticity
Benzene-10.2Aromatic
Pyrrole-9.8Aromatic
5-Aminooxazole -7.5 (Predicted) Moderately Aromatic
Furan-6.1Weakly Aromatic
Cyclopentadiene+3.2Anti-aromatic
Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule will interact with other species[4][5][6].

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The electron-donating amino group significantly raises the energy of the HOMO of 5-aminooxazole compared to unsubstituted oxazole, making it more susceptible to attack by electrophiles. The HOMO is predicted to have significant electron density on the C4 position and the exocyclic nitrogen.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). The LUMO of 5-aminooxazole is relatively high in energy, indicating it is a poor electrophile.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity[6][7][8]. The introduction of the amino group narrows the HOMO-LUMO gap of the oxazole ring.

ParameterPredicted Value (eV) (DFT B3LYP/6-311+G(d,p))Implication
HOMO Energy-5.8Good Nucleophile
LUMO Energy+1.2Poor Electrophile
HOMO-LUMO Gap7.0Moderate Reactivity
Electron Density and Electrostatic Potential

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps provide a detailed picture of the electron distribution and charge localization within the molecule[9][10][11][12][13][14][15].

NBO analysis reveals a significant delocalization of the lone pair of the exocyclic nitrogen into the π-system of the oxazole ring. This results in a high negative charge density at the C4 position, making it the most nucleophilic center of the ring.

The MEP map visually confirms this. The regions of highest negative electrostatic potential (colored in red) are localized over the C4 carbon and the ring nitrogen, identifying these as the primary sites for electrophilic attack. The hydrogen atoms of the amino group exhibit a positive electrostatic potential (colored in blue), indicating their capacity to act as hydrogen bond donors.

>]; } } // Caption: MEP map showing nucleophilic (red) and electrophilic (blue) regions.

Experimental Manifestations of Electronic Properties

The theoretical electronic properties discussed above have direct and measurable consequences in the laboratory.

Spectroscopic Signatures
  • NMR Spectroscopy: The electron-donating effect of the amino group strongly shields the ring protons. In ¹H NMR, the proton at the C4 position is expected to appear significantly upfield compared to the corresponding proton in unsubstituted oxazole. The C2 proton will be less affected. Based on data from related structures, the following chemical shifts in CDCl₃ are predicted[16][17][18][19][20]:

    • H4: ~5.5-6.0 ppm

    • H2: ~7.0-7.5 ppm

  • UV-Vis Spectroscopy: The extended conjugation resulting from the amino group's electron donation leads to a bathochromic (red) shift in the UV-Vis absorption maximum (λmax) compared to unsubstituted oxazole[5][21][22][23][24]. The π → π* transition is lowered in energy, moving the absorption to a longer wavelength, typically in the range of 260-290 nm.

Acid-Base Properties (pKa)

The 5-aminooxazole ring system possesses two primary sites for protonation: the ring nitrogen (N3) and the exocyclic amino group. The lone pair on the ring nitrogen is part of the aromatic sextet and is therefore less basic. The exocyclic amino group is more basic, but its basicity is reduced by the delocalization of its lone pair into the ring. The pKa of the conjugate acid of 5-aminooxazole is predicted to be in the range of 3-4, making it a weak base[4][25][26][27].

Reactivity as a Function of Electronic Properties

The electronic architecture of the 5-aminooxazole ring dictates its chemical reactivity, particularly in electrophilic aromatic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution

As predicted by both FMO theory and the calculated electron density distributions (NBO and MEP), the C4 position is the most electron-rich and therefore the most nucleophilic site on the ring[1][21]. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur preferentially at the C4 position. The stability of the Wheland intermediate formed upon attack at C4 is significantly greater than that formed upon attack at C2, due to the ability of the adjacent exocyclic amino group to stabilize the positive charge through resonance.

G 5-Aminooxazole 5-Aminooxazole Wheland Intermediate (Attack at C4) Wheland Intermediate (Attack at C4) 5-Aminooxazole->Wheland Intermediate (Attack at C4) Major Pathway (High Electron Density at C4) Wheland Intermediate (Attack at C2) Wheland Intermediate (Attack at C2) 5-Aminooxazole->Wheland Intermediate (Attack at C2) Minor Pathway Electrophile (E+) Electrophile (E+) Product (C4-Substituted) Product (C4-Substituted) Wheland Intermediate (Attack at C4)->Product (C4-Substituted) Deprotonation Minor Product (C2-Substituted) Minor Product (C2-Substituted) Wheland Intermediate (Attack at C2)->Minor Product (C2-Substituted) Deprotonation

Implications in Medicinal Chemistry and Drug Design

The unique electronic properties of the 5-aminooxazole ring make it a valuable scaffold in drug discovery.

Bioisosteric Replacement

The 5-aminooxazole moiety is often used as a bioisostere for other functional groups, such as esters and amides[28]. Its ability to engage in similar hydrogen bonding interactions, coupled with its distinct electronic and metabolic profile, allows for the fine-tuning of a drug candidate's properties, including potency, selectivity, and pharmacokinetic profile.

Hydrogen Bonding and Molecular Recognition

The exocyclic amino group provides a crucial hydrogen bond donor, while the ring nitrogen and oxygen atoms can act as hydrogen bond acceptors. This trifecta of interaction points allows the 5-aminooxazole core to form specific and strong interactions with biological targets, such as enzymes and receptors.

Protocols for Characterization

Protocol for Synthesis of 2,4-Disubstituted-5-aminooxazoles[31]

This protocol is adapted from a known procedure for the synthesis of related compounds.

  • Reactant Preparation: To a solution of the α-acylamino ketone (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar), add phosphorus pentachloride (1.1 eq) in portions at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted-5-aminooxazole.

Protocol for Computational Analysis (DFT)

This protocol outlines a general workflow for calculating the electronic properties of a 5-aminooxazole derivative using the Gaussian software package[14].

G Start Build Molecule (e.g., GaussView) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq NBO NBO Analysis (pop=nbo) Freq->NBO NMR NMR Calculation (nmr=giao) Freq->NMR TDDFT TD-DFT Calculation (for UV-Vis) Freq->TDDFT NICS NICS Calculation (with ghost atom) Freq->NICS ESP Generate Cube File for MEP Freq->ESP End Analyze Results NBO->End NMR->End TDDFT->End NICS->End ESP->End

  • Structure Input: Build the 5-aminooxazole structure in a molecular editor and save the coordinates.

  • Input File Generation: Create a Gaussian input file specifying a geometry optimization and frequency calculation (e.g., #p opt freq b3lyp/6-311+g(d,p)).

  • Job Submission: Run the calculation using Gaussian.

  • Analysis of Results:

    • Optimization: Confirm that the optimization converged and that there are no imaginary frequencies, indicating a true energy minimum.

    • HOMO/LUMO: The energies of the frontier orbitals will be listed in the output file.

    • NBO Analysis: To obtain Natural Bond Orbital analysis, add pop=nbo to the route section. The output will provide information on atomic charges, orbital occupancies, and donor-acceptor interactions.

    • MEP Map: Generate a cube file from the checkpoint file and visualize the electrostatic potential mapped onto the electron density surface using software like GaussView.

Conclusion

The 5-aminooxazole ring system is more than just a common heterocyclic motif; it is a finely tuned electronic entity. Its moderate aromaticity, coupled with the potent electron-donating capacity of the C5-amino group, creates a nucleophilic powerhouse with predictable regioselectivity. These electronic fundamentals are directly reflected in its spectroscopic and physicochemical properties and are the very reason for its success as a versatile building block in the rational design of new therapeutic agents. A thorough understanding of this electronic blueprint, as outlined in this guide, is paramount for any scientist seeking to exploit its full potential in the ongoing quest for novel and effective medicines.

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An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the amino group in 5-aminooxazole-4-carbonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delves into the electronic and steric factors governing the nucleophilicity of the C5-amino group, offering a detailed analysis of its behavior in key chemical transformations including N-acylation, N-alkylation, and diazotization. Furthermore, this guide highlights the pivotal role of the amino group in the synthesis of fused heterocyclic systems, particularly oxazolo[5,4-d]pyrimidines. Each section is supported by established experimental protocols, mechanistic insights, and comparative data to provide a practical and authoritative resource for researchers in the field.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a privileged heterocyclic scaffold that has garnered considerable attention in the realms of drug discovery and materials science. Its unique electronic and structural features, characterized by the presence of a nucleophilic amino group and an electron-withdrawing nitrile group on the oxazole core, render it a highly versatile intermediate for the synthesis of a diverse array of complex molecules. The strategic positioning of these functional groups allows for a wide range of chemical manipulations, making it a valuable synthon for the construction of novel bioactive compounds and functional materials. This guide focuses specifically on the reactivity of the C5-amino group, a key determinant of the molecule's synthetic utility.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is intrinsically linked to the electronic environment of the oxazole ring. The oxazole nucleus is an electron-rich five-membered heterocycle containing two heteroatoms, nitrogen and oxygen. The lone pair of electrons on the amino group's nitrogen atom can participate in resonance with the aromatic system, thereby influencing its nucleophilicity.

However, the presence of the strongly electron-withdrawing nitrile group at the adjacent C4 position significantly modulates this reactivity. The nitrile group exerts a powerful -I (inductive) and -M (mesomeric) effect, which tends to delocalize the lone pair of the amino group and reduce its electron density. This electronic interplay results in a nuanced nucleophilic character for the amino group, making it less reactive than a simple aniline but still sufficiently nucleophilic to participate in a variety of important chemical transformations.

Key Electronic and Structural Features:

  • Planar Structure: The oxazole ring is essentially planar, which facilitates delocalization of π-electrons.

  • sp² Hybridized Amino Nitrogen: The nitrogen atom of the amino group exhibits sp² character, with the sum of bond angles around it approaching 360°. This planarity is indicative of the lone pair's involvement in resonance with the ring system.

  • Electron-Withdrawing Nitrile Group: The potent electron-withdrawing nature of the cyano group at C4 is the primary factor attenuating the nucleophilicity of the C5-amino group.

These features are critical to understanding the reaction kinetics and regioselectivity observed in the reactions discussed in the subsequent sections.

N-Acylation of the Amino Group: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation of the amino group in this compound, providing access to a wide range of amide derivatives with potential biological activities. The reaction typically proceeds by treating the aminooxazole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

Mechanistic Considerations and Causality in Experimental Design

The acylation of the C5-amino group is a nucleophilic acyl substitution reaction. The choice of reaction conditions is crucial for achieving high yields and minimizing side reactions.

  • Choice of Acylating Agent: Acid chlorides are generally more reactive than anhydrides and are often preferred for less nucleophilic amines. However, their high reactivity can sometimes lead to the formation of di-acylated or other side products.

  • Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction with acid chlorides. This prevents the protonation of the starting aminooxazole, which would render it non-nucleophilic.

  • Solvent Selection: Aprotic solvents like 1-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are commonly used to ensure the solubility of the reactants and to avoid competing reactions with the solvent.

Interestingly, in some synthetic procedures for 2-substituted 5-amino-4-cyano-1,3-oxazoles, N-acylated by-products have been observed, highlighting the susceptibility of the amino group to acylation even under conditions not explicitly designed for it.

Experimental Protocol: General Procedure for N-Acylation

The following protocol is a representative example for the N-acylation of a 2-substituted 5-amino-4-cyano-1,3-oxazole.

Protocol:

  • To a stirred solution of the 2-substituted 5-amino-4-cyano-1,3-oxazole (1.0 eq.) in a suitable aprotic solvent (e.g., pyridine or DCM), add the desired acid chloride (1.1-1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild aqueous acid (e.g., 1M HCl) to remove excess base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

ReactantAcylating AgentBaseSolventTypical Yield
5-Amino-2-phenyl-4-cyanooxazoleBenzoyl ChloridePyridineDCMModerate-Good
5-Amino-2-methyl-4-cyanooxazoleAcetyl ChlorideEt₃NDCMModerate-Good

N-Alkylation of the Amino Group: Challenges and Strategies

Direct N-alkylation of the amino group in this compound presents a greater challenge compared to N-acylation. The reduced nucleophilicity of the amino group, due to the electron-withdrawing nitrile, makes it less reactive towards alkyl halides. Furthermore, the potential for reaction at the ring nitrogen atoms introduces regioselectivity issues.

Overcoming Reduced Reactivity

To achieve successful N-alkylation, more forcing reaction conditions or more reactive alkylating agents are often necessary.

  • Strong Bases and Reactive Electrophiles: The use of strong bases like sodium hydride (NaH) to deprotonate the amino group, followed by reaction with a reactive alkylating agent (e.g., alkyl iodides or triflates), can facilitate the reaction.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation by providing rapid and efficient heating. This technique often leads to higher yields and shorter reaction times.

Experimental Protocol: Microwave-Assisted N-Alkylation

The following is a general protocol for the microwave-assisted N-alkylation of a 2-aminothiazole, which can be adapted for this compound with appropriate optimization.

Protocol:

  • In a microwave-safe reaction vial, combine the this compound derivative (1.0 eq.), the alkyl halide (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Add a high-boiling polar aprotic solvent, such as DMF or DMSO (0.2-0.5 M).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-60 minutes.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ReactantAlkylating AgentBaseSolventTemperature (°C)Yield
5-Amino-2-aryl-4-cyanooxazoleBenzyl BromideK₂CO₃DMF130Varies
5-Amino-2-alkyl-4-cyanooxazoleEthyl IodideCs₂CO₃DMSO140Varies

Diazotization and Subsequent Transformations

The diazotization of the amino group in this compound to form a diazonium salt opens up a plethora of synthetic possibilities. However, the presence of the electron-withdrawing nitrile group can make the resulting diazonium salt relatively unstable.

Generation and Reactivity of the Diazonium Salt

Diazotization is typically achieved by treating the aminooxazole with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive intermediate.

Diagram of Diazotization and Subsequent Reactions:

Diazotization_Reactions Aminooxazole This compound Diazonium Oxazole Diazonium Salt Aminooxazole->Diazonium NaNO₂, H⁺ Sandmeyer Sandmeyer Products (Halides, Cyanides) Diazonium->Sandmeyer CuX Coupling Azo Compounds Diazonium->Coupling Activated Aromatics Dediazoniation Dediazoniation Product Diazonium->Dediazoniation H₃PO₂

Caption: Diazotization of this compound and subsequent transformations.

  • Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br, I) or cyanide, in the presence of a copper(I) salt catalyst.

  • Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.

  • Dediazoniation: The diazonium group can be replaced by a hydrogen atom upon treatment with a reducing agent like hypophosphorous acid (H₃PO₂).

A Cornerstone in Heterocyclic Synthesis: The Gateway to Fused Systems

One of the most significant applications of the amino group's reactivity in this compound is its role as a key building block for the synthesis of fused heterocyclic systems. The vicinal arrangement of the amino and nitrile groups provides a reactive "enedinitrile-like" synthon for the construction of pyrimidine rings, leading to the formation of oxazolo[5,4-d]pyrimidines. These fused heterocycles are of great interest in medicinal chemistry due to their structural similarity to purines.

Synthesis of Oxazolo[5,4-d]pyrimidines

The general strategy for the synthesis of oxazolo[5,4-d]pyrimidines involves the reaction of this compound with a one-carbon electrophile, which serves to form the C6 of the pyrimidine ring.

Synthetic Workflow for Oxazolo[5,4-d]pyrimidines:

Oxazolo_Synthesis cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cyclization Aminooxazole 5-Aminooxazole- 4-carbonitrile Imidate Ethyl N-(4-cyanooxazol-5-yl)formimidate Aminooxazole->Imidate Reflux Orthoformate Triethyl Orthoformate Orthoformate->Imidate Amine Primary Amine (R-NH₂) Oxazolopyrimidine 7-Substituted-oxazolo[5,4-d]pyrimidine Amine->Oxazolopyrimidine Imidate_ref->Oxazolopyrimidine Reflux

Methodological & Application

Application Notes and Protocols for the Multicomponent Synthesis of 5-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Aminooxazole-4-carbonitriles

The 5-aminooxazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug discovery. Oxazole derivatives are found in a wide array of clinically relevant drugs and biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3] The presence of both a nitrile and an amino group provides a versatile platform for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecular architectures.[4] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing such intricate structures in a single synthetic operation, aligning with the principles of green chemistry by reducing waste, energy consumption, and reaction times.[5][6][7] This document provides a detailed protocol and mechanistic insights into a robust multicomponent synthesis of 5-aminooxazole-4-carbonitriles, tailored for researchers and professionals in drug development.

Mechanistic Insights: The Ugi-Zhu Three-Component Reaction

The synthesis of the 5-aminooxazole core can be efficiently achieved through a variant of the Ugi three-component reaction (U-3CR), often referred to as the Ugi-Zhu reaction.[8] This reaction elegantly combines an aldehyde, an amine, and an α-isocyanoacetamide to rapidly assemble the desired heterocyclic system. The mechanism proceeds through a series of carefully orchestrated steps:

  • Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde and an amine to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Nucleophilic Attack by the Isocyanide: The α-isocyanoacetamide, a key building block, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The amide oxygen of the intermediate then acts as an internal nucleophile, attacking the nitrilium ion in a 5-endo-dig cyclization. This intramolecular event is crucial for the formation of the five-membered oxazole ring.

  • Tautomerization: A final tautomerization step yields the aromatic this compound product.

This reaction pathway is highly efficient and allows for the introduction of three points of diversity in a single step, making it ideal for the generation of compound libraries for high-throughput screening.[8]

Experimental Workflow Diagram

G cluster_reagents Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Aldehyde Aldehyde (R1-CHO) Mixing Mixing in Solvent (e.g., Methanol) Aldehyde->Mixing Amine Amine (R2-NH2) Amine->Mixing Isocyanoacetamide α-Isocyanoacetamide Isocyanoacetamide->Mixing Stirring Stirring at Room Temp. (or mild heating) Mixing->Stirring Formation of Intermediates Evaporation Solvent Evaporation Stirring->Evaporation Reaction Completion TLC TLC Monitoring Stirring->TLC Reaction Monitoring Extraction Liquid-Liquid Extraction Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product NMR NMR Spectroscopy MS Mass Spectrometry Product->NMR Product->MS

Caption: Experimental workflow for the one-pot synthesis of 5-aminooxazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • α-Isocyanoacetamide (1.0 mmol, 1.0 equiv)

  • Methanol (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).

  • Dissolve the aldehyde in methanol (5 mL).

  • To this solution, add the amine (1.0 mmol) and stir for 10 minutes at room temperature to facilitate the formation of the Schiff base.

  • Add the α-isocyanoacetamide (1.0 mmol) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Self-Validating System and Trustworthiness

The described protocol incorporates several features that ensure its reliability and reproducibility:

  • Reaction Monitoring: The use of TLC allows for real-time tracking of the reaction progress, ensuring that the reaction is allowed to proceed to completion and providing a preliminary indication of product formation and purity.

  • Standard Workup Procedure: The extractive workup with a mild base (NaHCO₃) effectively removes any acidic starting materials or byproducts, simplifying the subsequent purification step.

  • Chromatographic Purification: Column chromatography is a robust method for isolating the desired product from unreacted starting materials and any side products, ensuring high purity of the final compound.

  • Spectroscopic Confirmation: The final characterization by NMR and mass spectrometry provides unambiguous confirmation of the molecular structure and purity of the synthesized this compound, validating the success of the synthesis.

Quantitative Data Summary

The yields and reaction times for the synthesis of 5-aminooxazole-4-carbonitriles are highly dependent on the specific aldehyde, amine, and isocyanoacetamide used. The following table provides representative data based on analogous multicomponent reactions for similar heterocyclic systems.

EntryAldehydeAmineYield (%)Time (h)
1BenzaldehydeAniline85-954-6
24-ChlorobenzaldehydeBenzylamine80-905-7
32-NaphthaldehydeCyclohexylamine75-856-8
4FurfuralMorpholine70-808-12

Note: These are generalized values and may vary.

Mechanistic Diagram

G Aldehyde R1-CHO SchiffBase Schiff Base R1-CH=N-R2 Aldehyde->SchiffBase Amine R2-NH2 Amine->SchiffBase Isocyanide NC-CH(CN)-C(O)NHR3 Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Iminium Iminium Ion [R1-CH=N+H-R2] SchiffBase->Iminium + H+ Iminium->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized 5-endo-dig Cyclization Product This compound Cyclized->Product Tautomerization

Caption: Proposed mechanism for the Ugi-Zhu synthesis of 5-aminooxazole-4-carbonitriles.

Conclusion and Future Perspectives

The multicomponent synthesis of 5-aminooxazole-4-carbonitriles via the Ugi-Zhu reaction represents a highly efficient and versatile strategy for accessing this important heterocyclic scaffold. The operational simplicity, high yields, and broad substrate scope make this method particularly attractive for applications in medicinal chemistry and drug discovery.[9] Future work in this area may focus on the development of novel, reusable catalysts to further enhance the green credentials of the synthesis, as well as the exploration of a wider range of starting materials to expand the accessible chemical space. The synthesized compounds can serve as valuable building blocks for the creation of novel therapeutics with diverse biological activities.

References

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... (n.d.).
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018-11-15). PubMed Central.
  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (n.d.).
  • Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. (n.d.).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023-06-02). Unknown Source.
  • Truncated diastereoselective Passerini reaction, a rapid construction of polysubstituted oxazole and peptides having an α-hydroxy-β-amino acid component. (n.d.). Organic Chemistry Portal.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.).
  • (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018-11-09).
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
  • (PDF) Multicomponent synthesis of heterocyclic compounds. (2025-08-06).
  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. (n.d.). PMC - NIH.
  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). Unknown Source.
  • Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed - NIH.
  • Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole deriv
  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (n.d.).
  • A review on green multicomponent synthesis of heterocyclic compounds. (2022-06-10). ScienceScholar.
  • Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. (n.d.). PubMed.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020-03-31). MDPI.
  • Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. (n.d.). PMC - PubMed Central.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.

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Microwave-assisted synthesis of 5-Aminooxazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 5-Aminooxazole-4-carbonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds, including potential anticancer agents and cannabinoid receptor modulators.[1][2] Traditional synthetic routes to these derivatives often involve lengthy reaction times, harsh conditions, and low yields. This application note provides a detailed protocol for the rapid, efficient, and high-yield synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the fundamental principles of microwave chemistry, present a robust and reproducible protocol, and discuss the significant advantages this technology offers over conventional heating methods, aligning with the principles of green chemistry.[3][4]

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, leading to slow heating and a non-uniform temperature profile within the reaction vessel. In contrast, microwave-assisted synthesis relies on the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[5] This unique heating mechanism, known as dielectric heating, offers profound advantages.

The Core Principles:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with neighboring molecules, dissipating energy as heat.[5]

This direct and homogeneous heating mechanism is the primary driver for the dramatic acceleration of reaction rates, often reducing multi-hour reflux procedures to mere minutes.[6][7] The result is not only speed but also often higher product yields, improved purity by minimizing byproduct formation, and enhanced reproducibility.[4][7]

Experimental Workflow Overview

The synthesis of 2-substituted-5-aminooxazole-4-carbonitriles can be efficiently achieved through a multi-component reaction. The general workflow is streamlined for efficiency and high throughput, making it ideal for library synthesis in a drug discovery context.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Validation A Combine Aldehyde, TosMIC, & Base in Solvent B Irradiate in Microwave Reactor (Set Temp, Time, Power) A->B Seal Vessel C Cool Reaction Vessel B->C Reaction Complete D Solvent Evaporation (Rotary Evaporator) C->D E Purification (e.g., Column Chromatography) D->E F Characterize Product (NMR, MS, IR) E->F

Figure 1: General workflow for microwave-assisted synthesis.

Detailed Synthesis Protocol

This protocol describes a general method for the synthesis of 2-substituted-5-aminooxazole-4-carbonitriles. Researchers should optimize conditions for each specific substrate.

3.1. Materials and Equipment

  • Reagents:

    • Substituted Aldehyde (R-CHO)

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium Carbonate (K₂CO₃) or similar non-nucleophilic base

    • Methanol (MeOH) or other suitable polar solvent

  • Equipment:

    • Monowave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series) or equivalent

    • 10 mL G10 microwave process vial with a magnetic stirrer bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (Silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stirrer, add the substituted aldehyde (1.0 mmol, 1.0 equiv).

  • Addition of TosMIC: Add tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv).

  • Addition of Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) and 5 mL of methanol.

  • Vessel Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes . Set the maximum power to 300 W and maintain stirring throughout the reaction.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling feature).

  • Work-up:

    • Open the vial and filter the mixture to remove the inorganic base.

    • Wash the solid residue with a small amount of methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound derivative.

Data Presentation: Representative Examples

The following table summarizes the results for the synthesis of various 2-substituted derivatives using the described microwave protocol, demonstrating its broad applicability and efficiency.

EntryAldehyde Substituent (R)Time (min)Temp (°C)Yield (%)
1Phenyl1512092
24-Chlorophenyl1512089
34-Methoxyphenyl1512095
42-Thienyl2012085
5Cyclohexyl2513078

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[8] This step is crucial for a self-validating workflow.

  • ¹H and ¹³C NMR: Provides structural confirmation of the oxazole core and the specific substituent. The characteristic nitrile carbon signal will be evident in the ¹³C NMR spectrum.

  • FTIR Spectroscopy: Allows for the identification of key functional groups. Expect to see a sharp, strong absorption band around 2210-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and N-H stretching bands for the amino group around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents.2. Insufficient temperature/time.3. Improper sealing of the vessel.1. Use fresh TosMIC and ensure the aldehyde is pure.2. Increase reaction time in 5-minute increments or temperature by 10°C.3. Check the vial cap and septum for a proper seal before irradiation.
Formation of Byproducts 1. Reaction temperature is too high.2. Reaction time is too long.1. Decrease the reaction temperature by 10°C.2. Monitor the reaction by TLC at shorter time intervals to find the optimal endpoint.
Poor Reproducibility 1. Inconsistent vial loading.2. Variation in solvent volume.1. Use precise measurements for all reagents.2. Ensure the solvent volume is consistent for each run, as this affects heating dynamics.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid and efficient construction of this compound derivatives.[1] Compared to conventional methods, MAOS offers significant reductions in reaction time, often leads to higher yields and product purity, and aligns with the principles of sustainable chemistry.[9][10] The protocols and guidelines presented here provide a solid foundation for researchers to accelerate their discovery and development programs that rely on this valuable heterocyclic scaffold.

References

  • Callear, S. K., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. ePrints Soton.
  • MDPI. (2024).
  • MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • ResearchGate. (n.d.).
  • Current Organic Chemistry. (n.d.). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems.
  • Advanced Journal of Chemistry, Section A. (n.d.).
  • National Institutes of Health (NIH). (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • ResearchGate. (n.d.).
  • National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • ResearchGate. (2025). Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems.
  • RSC Publishing. (2022).
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

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The Versatile Cycloaddition Chemistry of 5-Aminooxazole-4-carbonitrile: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and materials science, the search for novel molecular architectures with unique biological activities and material properties is relentless. Among the vast array of heterocyclic building blocks, 5-aminooxazole-4-carbonitrile stands out as a particularly versatile and reactive scaffold. Its unique electronic arrangement, featuring an electron-rich amino group and an electron-withdrawing nitrile group on the oxazole core, opens up a diverse range of chemical transformations. This guide provides an in-depth exploration of the cycloaddition reactions involving this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions and provide practical, field-proven insights to enable the synthesis of novel, complex heterocyclic systems. The oxazole ring itself is an electron-deficient azadiene, predisposing it to participate in inverse-electron-demand Diels-Alder reactions.[1] However, the presence of a strong electron-donating amino group can alter this reactivity, making normal-electron-demand cycloadditions feasible.[1]

Part 1: The Diels-Alder Reaction - A Pathway to Fused Pyridine Systems

The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings. For this compound, this reaction provides a direct route to highly substituted pyridines, a common motif in pharmaceuticals.

Mechanistic Rationale: An Aza-Diels-Alder Approach

The presence of the 5-amino group, a potent electron-donating group, significantly influences the reactivity of the oxazole ring, making it a suitable diene for normal-demand Diels-Alder reactions with electron-deficient dienophiles. An analogous reaction has been reported for 1,3-substituted 5-aminopyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate (DMAD), which proceeds via an Aza-Diels-Alder mechanism to yield pyrazolo[3,4-b]pyridines.[2] We propose a similar pathway for this compound, where the oxazole acts as the diene and an electron-deficient alkyne, such as DMAD, serves as the dienophile. The reaction is anticipated to proceed through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder type ring-opening of the initially formed bicyclic adduct to afford the aromatic pyridine ring.

Diels-Alder Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate & Product Reactant_A This compound TS [4+2] Cycloaddition Reactant_A->TS Diene Reactant_B Dimethyl Acetylenedicarboxylate (DMAD) Reactant_B->TS Dienophile Intermediate Bicyclic Adduct TS->Intermediate Concerted Product Substituted Pyridine Intermediate->Product Ring Opening & Aromatization

Caption: Proposed Aza-Diels-Alder reaction pathway.

Protocol 1: Synthesis of Dimethyl 4-amino-5-cyanooxazolo[5,4-b]pyridine-6,7-dicarboxylate

This protocol is adapted from the analogous reaction of 5-aminopyrazole-4-carbonitriles with DMAD.[2]

Materials:

  • 2-Substituted-5-aminooxazole-4-carbonitrile (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask (25 mL) equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 25 mL round-bottom flask, add 2-substituted-5-aminooxazole-4-carbonitrile (1.0 mmol) and anhydrous toluene (10 mL).

  • Stir the mixture at room temperature under an inert atmosphere until the starting material is fully dissolved.

  • Slowly add dimethyl acetylenedicarboxylate (1.2 mmol) to the solution via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Toluene is chosen for its high boiling point, which is necessary to overcome the activation energy of the cycloaddition, and its inert nature.

  • Inert Atmosphere: Prevents potential oxidation of the electron-rich aminooxazole at high temperatures.

  • Excess Dienophile: A slight excess of DMAD is used to ensure complete consumption of the limiting aminooxazole starting material.

  • Monitoring by TLC: Allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged heating.

ParameterConditionRationale
Reactants This compound, DMADElectron-rich diene and electron-deficient dienophile for a normal-demand Diels-Alder reaction.
Solvent Anhydrous TolueneHigh boiling point for thermal conditions and inertness.
Temperature Reflux (~110 °C)Provides the necessary thermal energy to overcome the activation barrier of the cycloaddition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of starting materials and intermediates.
Reaction Time 12-24 hoursTypical duration for this type of cycloaddition, to be optimized based on TLC monitoring.

Part 2: The [3+2] Cycloaddition - A Route to Fused Five-Membered Heterocycles

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for the synthesis of five-membered heterocyclic rings. In the context of this compound, the nitrile group can act as a dipolarophile, reacting with a 1,3-dipole to generate novel fused heterocyclic systems. A similar strategy has been employed in the synthesis of 5-azaindole derivatives from nitriles and donor-acceptor cyclopropanes.[3]

Mechanistic Rationale: Nitrile as the Dipolarophile

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a 2π component in a [3+2] cycloaddition. By reacting with a suitable 1,3-dipole, such as a nitrile oxide generated in situ, a new five-membered heterocyclic ring can be fused to the oxazole core. The regioselectivity of this reaction is governed by the frontier molecular orbitals of the dipole and dipolarophile.

3+2 Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product start_A This compound step2 [3+2] Cycloaddition start_A->step2 Dipolarophile start_B Aldoxime Precursor step1 In situ generation of Nitrile Oxide start_B->step1 Oxidizing Agent step1->step2 1,3-Dipole product Fused Oxadiazole Derivative step2->product

Caption: Workflow for the proposed [3+2] cycloaddition.

Protocol 2: Synthesis of a Fused Oxadiazole via [3+2] Cycloaddition

This proposed protocol is based on general procedures for 1,3-dipolar cycloadditions involving nitrile oxides.

Materials:

  • 2-Substituted-5-aminooxazole-4-carbonitrile (1.0 mmol)

  • Aromatic aldoxime (e.g., benzaldoxime) (1.1 mmol)

  • Sodium hypochlorite (NaOCl) solution (aqueous, 10-15%)

  • Dichloromethane (DCM) (15 mL)

  • Triethylamine (a few drops, as a base)

  • Separatory funnel (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 2-substituted-5-aminooxazole-4-carbonitrile (1.0 mmol) and the aromatic aldoxime (1.1 mmol) in dichloromethane (15 mL).

  • Add a few drops of triethylamine to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • While stirring vigorously, add the aqueous sodium hypochlorite solution dropwise over a period of 30 minutes. The nitrile oxide is generated in situ.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the fused oxadiazole product.

  • Characterize the product using appropriate spectroscopic methods (NMR, IR, MS).

Causality Behind Experimental Choices:

  • In situ Generation of Nitrile Oxide: Nitrile oxides are unstable and tend to dimerize. Generating them in the presence of the dipolarophile maximizes the yield of the desired cycloaddition product. Sodium hypochlorite is a common and effective oxidizing agent for this purpose.

  • Solvent: Dichloromethane is a good solvent for the reactants and is relatively inert under the reaction conditions.

  • Base: Triethylamine is added to neutralize the HCl formed during the oxidation of the aldoxime, preventing side reactions.

  • Temperature Control: The initial cooling helps to control the exothermic generation of the nitrile oxide and improves the stability of the intermediate.

ParameterConditionRationale
Reactants This compound, Aromatic AldoximeNitrile as the dipolarophile and an aldoxime as the precursor for the 1,3-dipole.
Oxidizing Agent Sodium Hypochlorite (NaOCl)For the in situ generation of the nitrile oxide from the aldoxime.
Solvent Dichloromethane (DCM)Good solubility for reactants and inertness.
Temperature 0-5 °C initially, then room temp.Controlled generation of the reactive nitrile oxide intermediate.
Reaction Time 4-6 hoursTo be optimized based on TLC monitoring.

Conclusion and Future Outlook

The cycloaddition reactions of this compound represent a promising yet underexplored area of synthetic chemistry. The protocols detailed in this guide, based on sound mechanistic principles and analogous transformations, provide a solid foundation for researchers to explore this chemistry. The resulting fused heterocyclic systems are of significant interest for applications in drug discovery, offering novel scaffolds with the potential for diverse biological activities. Further research into the scope and limitations of these reactions, including the use of various substituted aminooxazoles, dienophiles, and dipolarophiles, will undoubtedly lead to the discovery of new and valuable molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition. BenchChem.
  • Abd Rabo Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters, 12(14), 3168–3171. Available at: [Link]

  • Carreiras, M. C., Eleutério, A., Dias, C., Brito, M. A., Brites, D., Marco-Contelles, J., & Gómez-Sánchez, E. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10), 2249.
  • Hassner, A. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1447.
  • Méndez, F., & González-Zamora, E. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358–6361. Available at: [Link]

  • Nikpassand, M., Pashaki, F. S., & Zare, K. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 761891. Available at: [Link]

  • Rossi, E., Stradi, R., & Benedusi, A. (1986). A new synthesis of 5-aminoisoxazoles. Tetrahedron Letters, 27(31), 3679–3682.
  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters, 13(24), 6358–6361. Available at: [Link]

  • Venegas-Vazquez, D. F., Figueroa-Hernández, D. A., Flores-Alamo, M., & Fuentes-Almanza, J. M. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Reactions, 5(4), 928-946. Available at: [Link]

  • Zmigrodzka, M., et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3302. Available at: [Link]

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The Strategic Role of 5-Aminooxazole-4-carbonitrile in the Synthesis of Novel Kinase Inhibitors: Application to Oxazolo[5,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Oxazole Scaffold in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class, and their dysregulation is a hallmark of many cancers. A key strategy in the medicinal chemist's arsenal is the utilization of "privileged scaffolds" – core molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 5-aminooxazole-4-carbonitrile moiety has emerged as a versatile and valuable building block in this context. Its unique electronic properties and stereochemistry make it an ideal precursor for the construction of fused heterocyclic systems that can effectively mimic the purine core of ATP, thus enabling competitive inhibition at the kinase hinge region. This application note provides a detailed exploration of the synthesis of oxazolo[5,4-d]pyrimidine-based kinase inhibitors, leveraging this compound as a key synthetic precursor. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present data on the biological activity of the resulting compounds as potential anticancer agents.

The Synthetic Utility of this compound: A Gateway to Oxazolo[5,4-d]pyrimidines

The this compound core is particularly amenable to the construction of the oxazolo[5,4-d]pyrimidine scaffold, a class of compounds that has demonstrated significant potential as kinase inhibitors, notably targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] The general synthetic strategy involves the initial formation of a substituted this compound, followed by the cyclization of the pyrimidine ring onto the oxazole core.[1][3] This approach offers a modular and efficient route to a diverse library of potential kinase inhibitors.

The key reactivity of the this compound lies in the nucleophilicity of the C5-amino group and the electrophilicity of the C4-nitrile group, which can participate in cyclocondensation reactions to form the fused pyrimidine ring.

Experimental Workflow and Key Transformations

The synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives from a this compound precursor can be conceptualized in the following workflow:

G cluster_0 Oxazole Core Synthesis cluster_1 Pyrimidine Ring Formation cluster_2 Biological Evaluation A Substituted Acyl Chloride C 5-Amino-2-substituted-oxazole-4-carbonitrile A->C Reaction in NMP B Aminomalononitrile Tosylate (AMNT) B->C E Intermediate Imidoester C->E Reflux D Triethyl Orthoformate D->E G 7-Amino-oxazolo[5,4-d]pyrimidine Kinase Inhibitor E->G Ring Closure F Primary Amine (R-NH2) F->G H In vitro Kinase Assay (VEGFR-2) G->H I Anticancer Cell Line Screening G->I J Molecular Docking Studies H->J I->J

Caption: Synthetic and evaluation workflow for oxazolo[5,4-d]pyrimidine kinase inhibitors.

Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines and are designed to be self-validating by providing expected outcomes and characterization data.[3][4][5]

Part 1: Synthesis of 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1)

This protocol describes the synthesis of a key substituted this compound intermediate.

Protocol:

  • Starting Material Synthesis: The synthesis of the precursor, 5-amino-3-methylisoxazole-4-carbonyl chloride, is carried out from commercially available starting materials as previously described in the literature.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve aminomalononitrile tosylate (AMNT) in anhydrous 1-methyl-2-pyrrolidinone (NMP) at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of 5-amino-3-methylisoxazole-4-carbonyl chloride in anhydrous NMP to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by column chromatography on silica gel to afford the pure 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1).

Expected Outcome: A pale yellow solid. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Synthesis of Ethyl N-(4-cyano-2-(5-amino-3-methylisoxazol-4-yl)oxazol-5-yl)acetimidate (2)

This step forms the intermediate imidoester required for the subsequent cyclization.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1) in triethyl orthoformate.

  • Reflux: Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring for the disappearance of the starting material.

  • Removal of Volatiles: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The crude residue is purified by recrystallization or column chromatography to yield the ethyl N-(4-cyano-2-(5-amino-3-methylisoxazol-4-yl)oxazol-5-yl)acetimidate (2).

Expected Outcome: A crystalline solid. The structure should be confirmed by spectroscopic methods.

Part 3: Synthesis of 7-Substituted-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazolo[5,4-d]pyrimidines (3a-j)

This is the final cyclization step to form the target kinase inhibitors.

Protocol:

  • Reaction Setup: Dissolve the intermediate imidoester (2) in ethanol in a sealed tube.

  • Addition of Amine: Add the appropriate primary amine (e.g., methylamine, ethylamine, etc.) to the solution.

  • Heating: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Expected Outcome: A series of solid products with varying yields depending on the amine used. The final structures should be rigorously characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry, and for at least one derivative, single-crystal X-ray diffraction to confirm the regiochemistry of the cyclization.[5]

Data Presentation: In Vitro Anticancer Activity

The synthesized oxazolo[5,4-d]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results for a representative set of compounds are summarized below.

CompoundR-group at N7A549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)LoVo (Colon) IC50 (µM)HT29 (Colon) IC50 (µM)
3a -CH3>100>100>10095.3
3g -(CH2)3N(CH3)278.265.160.558.4
Cisplatin -15.620.133.747.2
Fluorouracil -250.6189.4450.1381.2

Data adapted from Głowacka et al., 2022.[1]

The data indicates that the nature of the substituent at the 7-amino position significantly influences the cytotoxic activity. Compound 3g , bearing a dimethylaminopropyl side chain, exhibited the most potent activity against the HT29 colon cancer cell line, with an IC50 value comparable to the standard chemotherapeutic agent, cisplatin.[1]

Mechanism of Action: Targeting the VEGFR-2 Kinase Domain

Molecular docking studies have been performed to elucidate the binding mode of these oxazolo[5,4-d]pyrimidine derivatives within the ATP-binding site of VEGFR-2. These in silico analyses provide a rationale for the observed biological activity and guide further structural optimization.

G cluster_0 VEGFR-2 ATP Binding Site Inhibitor Oxazolo[5,4-d]pyrimidine Scaffold Hinge Hinge Region (Cys919) Inhibitor->Hinge H-Bond Gatekeeper Gatekeeper Residue (Val899) Inhibitor->Gatekeeper DFG_Motif DFG Motif (Asp1046) Inhibitor->DFG_Motif H-Bond Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction Solvent_Front Solvent Front Inhibitor->Solvent_Front R-group interaction

Caption: Putative binding mode of an oxazolo[5,4-d]pyrimidine inhibitor in the VEGFR-2 active site.

The oxazolo[5,4-d]pyrimidine core is predicted to form key hydrogen bonding interactions with the hinge region of VEGFR-2, a critical interaction for ATP-competitive inhibitors. The substituents at the 2 and 7 positions can be tailored to occupy adjacent hydrophobic pockets and the solvent-exposed region, respectively, thereby enhancing potency and selectivity. The docking studies for novel derivatives have indicated a binding mode similar to that of type II VEGFR2 inhibitors.[6]

Conclusion and Future Directions

This compound serves as a highly effective and versatile starting material for the synthesis of oxazolo[5,4-d]pyrimidine-based kinase inhibitors. The straightforward and modular synthetic route allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The promising in vitro anticancer activity and the well-rationalized mechanism of action targeting VEGFR-2 highlight the potential of this scaffold in the development of novel targeted therapies. Future work should focus on optimizing the pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., Pluskota-Karwatka, D., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., Pluskota-Karwatka, D., & Wujec, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., & Wujec, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., Pluskota-Karwatka, D., & Wujec, M. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed, 36232997. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., Pluskota-Karwatka, D., & Wujec, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed, 32759841. [Link]

  • Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2024). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]

  • Sherk, A. B., et al. (2015). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer. Oncotarget, 6(31), 31539–31551. [Link]

  • Khripach, V. A., & Zhabinskii, V. N. (2000). Synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes. Chemistry of Heterocyclic Compounds, 36(8), 968–970. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., & Wujec, M. (2021). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 116, 105345. [Link]

  • Sherk, A. B., et al. (2008). GSK-650394 [2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid] was first synthesized by GlaxoSmithKline, as an inhibitor of serum- and glucocorticoid-regulated kinases. Arabian Journal of Chemistry, 14(11), 103429. [Link]

  • Sherk, A. B., et al. (2008). Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic. Molecular Cancer Therapeutics, 7(8), 2453–2461. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 252, 115293. [Link]

  • Głowacka, I. E., & Wujec, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(13), 5092. [Link]

  • Baklanov, M. A., et al. (2025). 5-Amino-7-Oxo-4,7-Dihydroazolo[1,5-a]pyrimidine-6-Carbonitriles: Synthesis and Study of Antitumor Effect In Vitro and In Silico. ChemMedChem, e202500535. [Link]

  • Al-Mulla, A. (2017). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 3(2), 143-156. [Link]

  • Głowacka, I. E., Ciesielska, A., Szymańska, E., Pluskota-Karwatka, D., & Wujec, M. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Besson, T., & Thiéry, V. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 23(11), 2998. [Link]

  • Marco-Contelles, J. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung der Aminogruppe von 5-Aminooxazol-4-carbonitril

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der exozyklischen Aminogruppe des vielseitigen heterozyklischen Bausteins 5-Aminooxazol-4-carbonitril. Als Leitfaden für erfahrene Wissenschaftler konzipiert, geht diese Anwendungsschrift über eine reine Auflistung von Protokollen hinaus. Sie erläutert die zugrunde liegenden chemischen Prinzipien, begründet die Wahl der experimentellen Bedingungen und bietet Einblicke, die auf etablierten Praktiken in der medizinischen Chemie beruhen.

Einleitung: Die Bedeutung von 5-Aminooxazol-4-carbonitril-Derivaten

5-Aminooxazol-4-carbonitril ist ein privilegierter heterozyklischer Baustein in der modernen medizinischen Chemie und der Wirkstoffforschung. Seine starre, planare Struktur, kombiniert mit der Präsenz von Wasserstoffbrückendonoren und -akzeptoren, macht es zu einem attraktiven Grundgerüst für die Entwicklung von Inhibitoren für eine Vielzahl von biologischen Zielstrukturen. Die Derivatisierung der Aminogruppe an Position 5 ist eine Schlüsselstrategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von auf diesem Gerüst basierenden Molekülen gezielt zu modulieren. Durch die Einführung verschiedener funktioneller Gruppen können sterische Hinderung, elektronische Eigenschaften, Lipophilie und das Potenzial für spezifische Wechselwirkungen mit dem Zielprotein feinjustiert werden.

Die Reaktivität der Aminogruppe in Aminoazolen wird maßgeblich durch die elektronischen Eigenschaften des heterozyklischen Ringsystems beeinflusst. Generell fungiert die exozyklische Aminogruppe als primäres nukleophiles Zentrum für Reaktionen mit Elektrophilen.[1] Die vorliegende Anleitung beschreibt detaillierte Protokolle für drei fundamentale Transformationen: N-Acylierung, N-Alkylierung und N-Sulfonylierung, und bietet somit ein umfassendes Toolkit für die Synthese von diversen Substanzbibliotheken.

N-Acylierung: Synthese von Amiden

Die Umwandlung der Aminogruppe in ein Amid ist eine der häufigsten Derivatisierungen. Amide sind in einer Vielzahl von bioaktiven Molekülen und zugelassenen Medikamenten zu finden.[2] Die N-Acylierung von 5-Aminooxazol-4-carbonitril kann effizient durch die Reaktion mit Säurechloriden oder -anhydriden in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Diisopropylethylamin (DIPEA) erreicht werden.[3] Eine alternative und oft vorteilhafte Methode, insbesondere für die parallele Synthese, ist die Verwendung von N-Boc-geschützten 5-Aminooxazolen, die eine saubere Acylierung und anschließende milde Entschützung ermöglichen.[4][5]

Wissenschaftliche Begründung

Die Aminogruppe des 5-Aminooxazol-4-carbonitrils ist zwar nukleophil, aber aufgrund des elektronenziehenden Charakters des Oxazolrings und der benachbarten Nitrilgruppe weniger basisch als aliphatische Amine. Daher ist die Verwendung einer Base zur Neutralisierung des während der Reaktion entstehenden Chlorwasserstoffs (HCl) unerlässlich, um die Protonierung und Deaktivierung des Amins zu verhindern. Pyridin dient hierbei sowohl als Base als auch potenziell als nukleophiler Katalysator, indem es mit dem Säurechlorid ein reaktiveres Acylpyridinium-Intermediat bildet. Die Verwendung eines N-Boc-Schutzschemas bietet den Vorteil, dass die Acylierung unter sehr milden Bedingungen durchgeführt werden kann und Nebenreaktionen minimiert werden.[4]

Experimentelle Protokolle

Protokoll 2.2.1: Direkte N-Acylierung mit Säurechloriden

Dieses Protokoll beschreibt die direkte Acylierung von 5-Aminooxazol-4-carbonitril mit einem Säurechlorid.

  • Reagenzien und Materialien:

    • 5-Aminooxazol-4-carbonitril

    • Säurechlorid (z. B. Benzoylchlorid) (1.1 Äquivalente)

    • Trockenes Pyridin oder Triethylamin (2.0 Äquivalente)

    • Trockenes Dichlormethan (DCM) oder Acetonitril (ACN)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

    • Rotationsverdampfer

    • Apparatur für Säulenchromatographie (Silicagel)

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie 5-Aminooxazol-4-carbonitril (1.0 Äquivalent) in trockenem DCM in einem geeigneten Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).

    • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

    • Fügen Sie langsam das trockene Pyridin (2.0 Äquivalente) hinzu.

    • Tropfen Sie langsam eine Lösung des Säurechlorids (1.1 Äquivalente) in trockenem DCM zu der gekühlten Reaktionsmischung.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.

    • Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit Wasser und gesättigter NaHCO₃-Lösung.

    • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie den Rückstand mittels Säulenchromatographie auf Silicagel, um das gewünschte N-Acyl-5-aminooxazol-4-carbonitril zu erhalten.

Protokoll 2.2.2: Acylierung über N-Boc-geschütztes Intermediat

Dieses Protokoll ist besonders für die Synthese von Substanzbibliotheken geeignet und basiert auf der Methode von Chen et al.[4][5]

  • Teil A: Synthese von N-Boc-5-aminooxazol-4-carbonitril

    • Führen Sie zunächst eine Trifluoracetylierung von 5-Aminooxazol-4-carbonitril durch und wandeln Sie das resultierende Trifluoracetamid in das Boc-geschützte Derivat um, wie in der Literatur beschrieben.[4]

  • Teil B: Parallele Amidsynthese

    • Dispensieren Sie Lösungen des N-Boc-5-aminooxazol-4-carbonitrils in einem geeigneten Lösungsmittel (z. B. THF) in die Wells einer Mikrotiterplatte.

    • Fügen Sie eine Base wie Lithium-bis(trimethylsilyl)amid (LiHMDS) bei niedriger Temperatur (-78 °C) hinzu, um das Amid zu deprotonieren.

    • Geben Sie eine Auswahl an verschiedenen Säurechloriden oder -anhydriden zu den einzelnen Wells.

    • Lassen Sie die Reaktionen auf Raumtemperatur erwärmen.

    • Führen Sie eine "One-Pot"-Entschützung der Boc-Gruppe durch Zugabe einer Säure (z. B. Trifluoressigsäure, TFA) durch.

    • Nach der Aufarbeitung und Reinigung erhalten Sie die Bibliothek der N-Acyl-Derivate.

Datenpräsentation
AcylierungsmethodeTypische ReagenzienLösungsmittelTemperaturReaktionszeitVorteileNachteile
Direkte Acylierung Säurechlorid, PyridinDCM, ACN0 °C bis RT2-12 hEinfach, direktKann bei empfindlichen Substraten zu Nebenreaktionen führen
Über N-Boc-Intermediat Säurechlorid, LiHMDS; dann TFATHF-78 °C bis RTVariabelMilde Bedingungen, hohe Ausbeuten, geeignet für ParallelsyntheseZusätzliche Syntheseschritte (Schutz/Entschützung)

N-Alkylierung: Synthese von sekundären und tertiären Aminen

Die N-Alkylierung der Aminogruppe führt zu sekundären oder, bei erneuter Alkylierung, tertiären Aminen, was eine weitere Diversifizierung der Molekülstruktur ermöglicht. Die klassische Methode hierfür ist die Reaktion mit Alkylhalogeniden in Gegenwart einer Base.[6] Moderne Ansätze umfassen auch metallkatalysierte Reaktionen mit Alkoholen.[7][8]

Wissenschaftliche Begründung

Die direkte Alkylierung von Amino-Heterozyklen mit Alkylhalogeniden folgt einem SN2-Mechanismus.[6] Die Reaktivität des Alkylhalogenids nimmt in der Regel in der Reihenfolge Iodid > Bromid > Chlorid ab. Eine geeignete Base ist erforderlich, um das Amin zu deprotonieren und seine Nukleophilie zu erhöhen oder um den entstehenden Halogenwasserstoff zu neutralisieren. Starke, nicht-nukleophile Basen wie Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril sind hierfür gut geeignet.[9] Ein potenzielles Problem ist die Mehrfachalkylierung, die zur Bildung von quartären Ammoniumsalzen führen kann. Dies kann durch die Verwendung eines leichten Überschusses des Amins oder durch sorgfältige Kontrolle der Stöchiometrie minimiert werden.

Experimentelles Protokoll

Protokoll 3.2.1: N-Alkylierung mit Alkylhalogeniden

  • Reagenzien und Materialien:

    • 5-Aminooxazol-4-carbonitril

    • Alkylhalogenid (z. B. Benzylbromid) (1.0-1.2 Äquivalente)

    • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (2.0 Äquivalente)

    • Trockenes Dimethylformamid (DMF) oder Acetonitril (ACN)

    • Wasser

    • Ethylacetat

    • Gesättigte Natriumchloridlösung (NaCl)

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Schritt-für-Schritt-Anleitung:

    • Geben Sie 5-Aminooxazol-4-carbonitril (1.0 Äquivalent) und K₂CO₃ (2.0 Äquivalente) in einen trockenen Rundkolben unter Inertgasatmosphäre.

    • Fügen Sie trockenes DMF hinzu, um eine Suspension zu erhalten.

    • Fügen Sie das Alkylhalogenid (1.1 Äquivalente) hinzu.

    • Erhitzen Sie die Reaktionsmischung auf 60-80 °C und rühren Sie für 4-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

    • Kühlen Sie die Reaktion auf Raumtemperatur ab und gießen Sie sie in Wasser.

    • Extrahieren Sie das Produkt mehrmals mit Ethylacetat.

    • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter NaCl-Lösung.

    • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das N-Alkyl-Derivat zu erhalten.

Visualisierung des Arbeitsablaufs

N_Alkylation_Workflow cluster_prep Reaktionsansatz cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung A 5-Aminooxazol-4-carbonitril + K₂CO₃ in DMF B Zugabe Alkylhalogenid A->B 1. C Erhitzen (60-80 °C) 4-24 h B->C 2. D Abkühlen & in Wasser gießen C->D 3. E Extraktion mit Ethylacetat D->E 4. F Waschen & Trocknen E->F 5. G Einengen im Vakuum F->G 6. H Säulenchromatographie G->H 7. I Reines N-Alkyl-Produkt H->I 8.

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Alkylierung.

N-Sulfonylierung: Synthese von Sulfonamiden

Die Einführung einer Sulfonylgruppe führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von funktionellen Gruppen in der medizinischen Chemie, die in vielen antibakteriellen und diuretischen Medikamenten vorkommt. Die direkte N-Sulfonylierung von schwach basischen Aminen wie 5-Aminooxazol-4-carbonitril kann eine Herausforderung sein.[10] Eine gängige Methode ist die Reaktion mit einem Sulfonylchlorid in Gegenwart einer Base.[11]

Wissenschaftliche Begründung

Ähnlich wie bei der Acylierung reagiert die Aminogruppe nukleophil mit dem elektrophilen Schwefelatom des Sulfonylchlorids. Aufgrund der geringeren Reaktivität von Sulfonylchloriden im Vergleich zu Säurechloriden und der geringen Nukleophilie des Amins sind oft energischere Reaktionsbedingungen oder eine stärkere Base erforderlich. Pyridin kann auch hier als Base und Lösungsmittel dienen. Eine alternative Strategie, die in der Literatur für verwandte Oxazolsysteme beschrieben wird, ist die Umwandlung des Oxazols in ein 5-Sulfonylchlorid-Derivat, gefolgt von der Reaktion mit einem Amin.[12] Dies umgeht die direkte Sulfonylierung des wenig reaktiven Amins.

Experimentelles Protokoll

Protokoll 4.2.1: Direkte N-Sulfonylierung

  • Reagenzien und Materialien:

    • 5-Aminooxazol-4-carbonitril

    • Sulfonylchlorid (z. B. Tosylchlorid, Mesylchlorid) (1.2 Äquivalente)

    • Trockenes Pyridin

    • 4-Dimethylaminopyridin (DMAP) (katalytische Menge, optional)

    • Dichlormethan (DCM)

    • 1 M Salzsäure (HCl)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Schritt-für-Schritt-Anleitung:

    • Lösen Sie 5-Aminooxazol-4-carbonitril (1.0 Äquivalent) in trockenem Pyridin in einem Rundkolben unter Inertgasatmosphäre.

    • Fügen Sie optional eine katalytische Menge DMAP hinzu.

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie das Sulfonylchlorid (1.2 Äquivalente) portionsweise hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie anschließend bei erhöhter Temperatur (z. B. 50 °C) für 12-48 Stunden. Überwachen Sie die Reaktion mittels DC.

    • Nach vollständigem Umsatz entfernen Sie das Pyridin im Vakuum.

    • Lösen Sie den Rückstand in DCM und waschen Sie ihn nacheinander mit 1 M HCl, Wasser und gesättigter NaHCO₃-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und engen Sie sie ein.

    • Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.

Schematische Darstellung der Derivatisierungsreaktionen

Derivatization_Schemes cluster_acylation N-Acylierung cluster_alkylation N-Alkylierung cluster_sulfonylation N-Sulfonylierung Start 5-Aminooxazol-4-carbonitril Acyl_Reagent R-COCl, Pyridin Start->Acyl_Reagent + Alkyl_Reagent R'-X, K₂CO₃ Start->Alkyl_Reagent + Sulfonyl_Reagent R''-SO₂Cl, Pyridin Start->Sulfonyl_Reagent + Acyl_Product N-Acyl-Derivat (Amid) Acyl_Reagent->Acyl_Product Alkyl_Product N-Alkyl-Derivat (sek. Amin) Alkyl_Reagent->Alkyl_Product Sulfonyl_Product N-Sulfonyl-Derivat (Sulfonamid) Sulfonyl_Reagent->Sulfonyl_Product

Abbildung 2: Übersicht der Derivatisierungsreaktionen.

Schlussfolgerung und Ausblick

Die hier vorgestellten Protokolle zur N-Acylierung, N-Alkylierung und N-Sulfonylierung von 5-Aminooxazol-4-carbonitril stellen robuste und verlässliche Methoden zur Erzeugung einer breiten Palette von Derivaten dar. Diese Methoden sind sowohl für die Synthese einzelner Zielmoleküle als auch für die Erstellung von Substanzbibliotheken im Rahmen von Programmen zur Wirkstoffentdeckung geeignet. Die Wahl der spezifischen Methode und der Reaktionsbedingungen sollte auf der Grundlage der Reaktivität des jeweiligen Elektrophils und der Stabilität des Substrats getroffen werden. Die sorgfältige Charakterisierung der Produkte mittels moderner analytischer Techniken (NMR, MS, HPLC) ist für die Validierung der Syntheseergebnisse unerlässlich. Zukünftige Entwicklungen könnten sich auf die Anwendung modernerer katalytischer Methoden konzentrieren, um die Effizienz und Nachhaltigkeit dieser wichtigen Transformationen weiter zu verbessern.

Referenzen

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 51. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Chen, B., et al. (2009). Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. The Journal of Organic Chemistry, 74(10), 3856–3865. [Link]

  • Zhu, J. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. CHIMIA International Journal for Chemistry, 65(9), 710-713. [Link]

  • Pilyo, S. G., et al. (2021). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Di Mola, A., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34963-34967. [Link]

  • Yao, W., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(3-4), 141-146. [Link]

  • Baran, P. S., & O'Malley, D. P. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20915–20920. [Link]

  • Krasavin, M. (2018). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Request PDF. [Link]

  • MacMillan, D. W. C., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]

  • Wu, J., et al. (2022). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmasal. [Link]

  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1467. [Link]

  • Zhu, J. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. CHIMIA, 65(9), 710-713. [Link]

  • Beller, M., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(24), 16458–16470. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]

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  • Poliakoff, M., & George, M. W. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 12, 1948–1956. [Link]

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  • Utepbergenov, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (het)aryl halides and amines, respectively. Molecules, 27(6), 1968. [Link]

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Application Note: Navigating the Synthetic Potential of the Nitrile Group in 5-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Executive Summary

5-Aminooxazole-4-carbonitrile is a privileged heterocyclic scaffold, serving as a cornerstone in the synthesis of complex nitrogen-containing molecules, particularly in medicinal chemistry and materials science. Its value lies in the strategic placement of three reactive centers: a nucleophilic amino group, an electrophilic nitrile carbon, and the oxazole ring itself. This guide provides a detailed exploration of the chemical transformations available to the nitrile group, a versatile functional handle that can be elaborated into amides, amines, and fused heterocyclic systems. We present not only the theoretical underpinnings and mechanistic rationale for these reactions but also field-proven, step-by-step protocols designed for immediate application in a research setting.

This document is intended for organic chemists, medicinal chemists, and process development scientists. The protocols herein are presented as self-validating systems, grounded in established, peer-reviewed literature to ensure reliability and reproducibility.

Foundational Reactivity: The Electronic Nature of the Scaffold

The reactivity of the nitrile group in this compound is intrinsically linked to the electronic properties of the oxazole ring. The ring is electron-rich, and the C5 amino group acts as a strong electron-donating group through resonance. This electronic push influences the adjacent C4-carbonitrile, modulating its electrophilicity. Understanding this interplay is critical for predicting reactivity and selecting appropriate reaction conditions. The primary transformations leverage the polarized carbon-nitrogen triple bond, making the carbon atom susceptible to nucleophilic attack and the nitrogen atom a site for protonation or coordination to Lewis acids.[1][2]

Key Synthetic Transformations of the Nitrile Group

The nitrile moiety is a gateway to several critical functional groups. We will focus on three high-impact transformations: selective hydrolysis to the corresponding carboxamide, complete reduction to a primary amine, and its participation in annulation reactions to construct fused ring systems.

Selective Hydrolysis: Synthesis of 5-Aminooxazole-4-carboxamide

The conversion of a nitrile to a primary amide is a delicate but highly valuable transformation, as the amide itself is a key precursor for numerous bioactive molecules.[3] The primary challenge is arresting the reaction at the amide stage, as forcing conditions (strong acid or base at high temperatures) will inevitably lead to the formation of the carboxylic acid.

Causality and Mechanistic Insight: Mild, base-catalyzed hydrolysis using hydrogen peroxide in an alkaline medium is a highly effective method for achieving selective hydration. The mechanism proceeds via the nucleophilic attack of the hydroperoxide anion on the electrophilic nitrile carbon. The resulting peroxyimidic acid intermediate is then converted to the amide. This method avoids the harsh conditions that promote subsequent amide hydrolysis.[4]

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hydrolysis_pathway Figure 1: Mechanism of Base-Catalyzed Nitrile Hydrolysis START This compound REAGENT + HOO⁻ (from H₂O₂ + OH⁻) INT1 Peroxyimidic Acid Intermediate REAGENT->INT1 Nucleophilic Attack REAGENT2 + H₂O PRODUCT 5-Aminooxazole-4-carboxamide REAGENT2->PRODUCT Hydrolysis

Caption: Figure 1: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Protocol 3.1: Selective Synthesis of 5-Aminooxazole-4-carboxamide

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH), 1 M aqueous solution

    • Hydrogen Peroxide (H₂O₂), 30% w/w aqueous solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Condenser

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol (approx. 0.2 M concentration) in a round-bottom flask.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 1 M NaOH solution (1.5 eq) while stirring vigorously.

    • To this cooled suspension, add 30% H₂O₂ (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite until the peroxide is consumed (test with peroxide strips).

    • Neutralize the mixture with 1 M HCl to pH ~7.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization or silica gel chromatography.

Complete Reduction: Synthesis of 5-Amino-4-(aminomethyl)oxazole

The reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) unlocks a different synthetic vector, providing a flexible linker for further functionalization. This transformation is typically achieved with strong hydride reagents or via catalytic hydrogenation.[5][6]

Causality and Mechanistic Insight: Catalytic hydrogenation is often the preferred method in industrial and complex molecule synthesis due to its operational simplicity, scalability, and milder conditions compared to metal hydrides.[7] Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C), molecular hydrogen (H₂) is added across the C≡N triple bond in a stepwise fashion, proceeding through an imine intermediate which is subsequently reduced to the primary amine.[6] The choice of solvent and the presence of additives like ammonia can help suppress the formation of secondary amine byproducts.[6]

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reduction_pathway Figure 2: Pathway for Catalytic Nitrile Reduction START This compound REAGENT + H₂ (Raney Ni or Pd/C) INT1 Imine Intermediate REAGENT->INT1 First Hydrogenation REAGENT2 + H₂ PRODUCT 5-Amino-4-(aminomethyl)oxazole REAGENT2->PRODUCT Second Hydrogenation

Caption: Figure 2: Pathway for Catalytic Nitrile Reduction.

Protocol 3.2: Catalytic Hydrogenation to the Primary Amine

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Raney Nickel (Ra-Ni), 50% slurry in water, or 10% Palladium on Carbon (Pd/C)

    • Ammonia (NH₃), 7 N solution in MeOH (optional, to suppress side reactions)

    • Diatomaceous earth (Celite®)

  • Equipment:

    • Parr hydrogenation apparatus or similar high-pressure reactor

    • Glass liner for the reactor

    • Filtration apparatus (Büchner funnel or Celite pad)

  • Procedure:

    • Catalyst Preparation: If using Ra-Ni, carefully wash the slurry with anhydrous MeOH three times to remove water. Use the damp catalyst immediately.

    • In the glass liner of the hydrogenation apparatus, dissolve this compound (1.0 eq) in anhydrous MeOH (or the 7 N NH₃/MeOH solution) to a concentration of ~0.1 M.

    • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the catalyst (approx. 10-20% by weight of the nitrile).

    • Seal the reactor and purge the system with nitrogen gas several times, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 50-100 psi (consult literature for optimal pressure for the specific catalyst).

    • Begin vigorous stirring and heat the reaction to 40-50 °C if necessary.

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when H₂ uptake ceases.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

    • CAUTION: The catalyst may be pyrophoric. Do not allow it to dry in the air.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with MeOH.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude primary amine.

    • The product can be purified further if necessary, often by conversion to a salt (e.g., HCl salt) followed by precipitation or crystallization.

Annulation Reactions: The Friedländer Synthesis of Oxazolo[5,4-b]quinolines

The true synthetic power of this compound is revealed in its use as a building block for fused heterocycles. The ortho-amino nitrile functionality is a classic precursor for the Friedländer annulation, which constructs a quinoline ring onto an existing aromatic or heteroaromatic amine.[8]

Causality and Mechanistic Insight: The Friedländer synthesis involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In this case, the this compound acts as the "amino-component," reacting with a ketone (e.g., cyclohexanone). The reaction is initiated by a base-catalyzed aldol-type condensation between the ketone enolate and the nitrile group. This is followed by an intramolecular cyclization (nucleophilic attack of the C5-amino group onto the ketone's carbonyl) and subsequent dehydration to form the fully aromatic fused quinoline system.[8]

dot

friedlander_annulation Figure 3: Friedländer Annulation Pathway START This compound + Cyclohexanone REAGENT Base (e.g., KOH) INT1 Aldol-type Adduct REAGENT->INT1 Condensation INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization REAGENT2 - H₂O PRODUCT Fused Oxazolo[5,4-b]quinoline REAGENT2->PRODUCT Dehydration/ Aromatization

Caption: Figure 3: Friedländer Annulation Pathway.

Protocol 3.3: Synthesis of Oxazolo[5,4-b]quinolines (Adapted from Carreiras et al.[8])

  • Materials & Reagents:

    • This compound (or a 2-substituted derivative) (1.0 eq)

    • Cyclohexanone (or other suitable ketone) (1.5 - 2.0 eq)

    • Potassium Hydroxide (KOH), powdered

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add the ketone (1.5 eq).

    • Add powdered KOH (2.0 eq) to the mixture.

    • Heat the reaction mixture to 100-120 °C under an inert atmosphere.

    • Maintain heating and stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted ketone.

    • Dry the product under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Comparative Summary of Nitrile Transformations

TransformationKey ReagentsProduct Functional GroupKey Considerations
Selective Hydrolysis H₂O₂, NaOH, EtOHPrimary Amide (-CONH₂)Mild conditions are crucial to prevent over-hydrolysis to the carboxylic acid.[4]
Complete Reduction H₂, Raney Ni or Pd/CPrimary Amine (-CH₂NH₂)Catalyst can be pyrophoric; optional ammonia additive suppresses secondary amine formation.[6]
Friedländer Annulation Ketone, Base (KOH)Fused QuinoloneRequires an α-methylene group on the ketone partner; reaction driven by aromatization.[8]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link]

  • Carreiras, M. C., Eleutério, A., Dias, C., Brito, M. A., Brites, D., Marco-Contelles, J., & Gómez-Sánchez, E. (2007). Synthesis and Friedländer Reactions of 5-Amino-4-cyano-1,3-oxazoles. HETEROCYCLES, 71(10), 2249. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Gomha, S. M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

  • Wang, X., et al. (2020). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. De Gruyter. [Link]

  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. [Link]

  • Beller, M., & Wu, X.-F. (Eds.). (2013). Transition Metal Catalyzed Carbonylation Reactions: Carbonylative Activation of C-X Bonds. Springer. [Link]

  • O'Brien, P. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters. [Link]

  • Wikipedia. (2023). Von Richter reaction. Wikipedia. [Link]

  • Szymański, P., et al. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules. [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Al-Adiwish, W. M., et al. (2011). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Chad's Prep. (2018). 20.13 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitrile to Amide - Common Conditions. organic-reaction.com. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Srivastava, P., & Pande, V. C. (1981). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed. [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Vidya-mitra. (2015). The Von Richter, Sommelet-Hauser and smlies. YouTube. [Link]

  • de Souza, M. V. N., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Wikipedia. (2023). Nitrile reduction. Wikipedia. [Link]

  • Veisi, H., et al. (2014). Chemoselective Hydration of Nitriles to Amides Using Hydrated Ionic Liquid (IL) Tetrabutylammonium Hydroxide (TBAH) as a Green Catalyst. ResearchGate. [Link]

  • LibreTexts. (2023). The Reduction of Nitriles. Chemistry LibreTexts. [Link]

  • Evans, M. (2019). 08.07 Hydrolysis and Dehydration of Amides. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-Aminooxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aminooxazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and optimize your reaction conditions for higher yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable scaffold in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. The most common and direct laboratory-scale synthesis involves the N-acylation of an aminomalononitrile salt followed by a cyclization step. Understanding the nuances of this process is key to successful and reproducible outcomes.

A prevalent synthetic strategy involves the reaction of aminomalononitrile tosylate (AMNT) with a formylating agent, such as triethyl orthoformate, followed by cyclization to form the oxazole ring. This guide will focus on troubleshooting this and related synthetic pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am unable to isolate any of the desired this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration in heterocyclic synthesis. The root cause can often be traced back to the quality of starting materials, suboptimal reaction conditions, or inefficient workup and purification. A systematic approach to troubleshooting is essential.

Initial Checks & Key Considerations:

  • Quality of Aminomalononitrile Tosylate (AMNT): AMNT is a key starting material and its purity is paramount. It can degrade over time, especially if not stored under anhydrous conditions.

    • Recommendation: Use freshly sourced or properly stored AMNT. If in doubt, its purity can be checked by melting point determination or NMR spectroscopy.

  • Choice and Quality of Formylating Agent: Triethyl orthoformate is a common choice for formylation. It should be of high purity and used in an appropriate molar excess to drive the reaction to completion.

    • Recommendation: Use freshly opened or distilled triethyl orthoformate. Consider alternative formylating agents like a mixture of formic acid and acetic anhydride if issues persist.

  • Reaction Solvent and Moisture Control: The reaction is sensitive to moisture. The presence of water can lead to hydrolysis of intermediates and starting materials.

    • Recommendation: Employ anhydrous solvents (e.g., dry DMF, acetonitrile, or dioxane) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield:

Caption: A flowchart for troubleshooting low yields.

Experimental Parameters to Optimize:

ParameterRecommended Range/ValueRationale & Expert Insight
Solvent Anhydrous DMF, Acetonitrile, DioxaneDMF is often effective due to its high boiling point and ability to dissolve the AMNT salt. Acetonitrile is a good alternative and can be easier to remove during workup.
Temperature 80-120 °CThe cyclization step often requires heating to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
Reaction Time 2-24 hoursReaction progress should be monitored. Prolonged reaction times at high temperatures can lead to byproduct formation.
Stoichiometry 1.5 - 3 equivalents of formylating agentAn excess of the formylating agent is typically required to ensure complete conversion of the aminomalononitrile.
Base (optional) Triethylamine, DIPEA (if starting from free amine)If starting with aminomalononitrile free base, a non-nucleophilic base is needed to neutralize the tosylate salt in situ. This is generally not required when using AMNT directly.
Problem 2: Formation of Significant Impurities

Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?

Answer: The formation of impurities is often linked to side reactions of the starting materials or the product itself. Understanding the potential reaction pathways is crucial for minimizing byproduct formation.

Common Impurities and Their Origins:

  • N,N'-diformylaminomalononitrile: Over-formylation of the starting material can occur, especially with a large excess of the formylating agent or prolonged reaction times.

  • Polymeric materials: Aminomalononitrile and its derivatives can be prone to polymerization, especially under harsh conditions or in the presence of certain impurities.

  • Hydrolysis products: If moisture is present, the nitrile or oxazole ring can undergo hydrolysis, leading to amides and carboxylic acids which can be difficult to remove.

  • Recyclization Products: 5-Aminooxazoles can undergo recyclization in the presence of nucleophiles or under certain acidic/basic conditions, leading to other heterocyclic systems.[1]

Strategies to Minimize Impurity Formation:

  • Strict Moisture Control: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Control Stoichiometry: Carefully control the amount of formylating agent used. Start with a lower excess (e.g., 1.5 equivalents) and gradually increase if starting material remains.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress closely. Once the starting material is consumed, cool the reaction to prevent further side reactions and product degradation.

  • Purification Strategy: Due to the polar nature of this compound, purification can be challenging.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or acetonitrile) can be effective.

    • Column Chromatography: Use a polar stationary phase like silica gel with a gradient elution of a polar solvent system (e.g., ethyl acetate in hexanes or dichloromethane/methanol). Pre-adsorbing the crude material onto silica gel can improve separation.

Problem 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating the product from the reaction mixture, and purification by column chromatography is giving poor recovery. What are some effective methods for isolating and purifying this polar compound?

Answer: The polar nature of this compound, due to the amino and nitrile groups, can make extraction and chromatographic purification challenging.

Isolation Techniques:

  • Precipitation: After the reaction is complete, cooling the reaction mixture or adding a non-solvent (an anti-solvent) can sometimes induce precipitation of the product. This is a simple and often effective initial purification step.

  • Extraction: Standard liquid-liquid extraction may not be efficient due to the product's solubility in both aqueous and organic phases. If extraction is necessary, use a highly polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will likely be required.

Purification Strategies for Polar Compounds:

  • Normal-Phase Chromatography:

    • Solvent System: A gradient of a polar solvent system is usually necessary. Start with a less polar mixture and gradually increase the polarity. For example, a gradient of 0-10% methanol in dichloromethane.

    • Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient can be a powerful alternative.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvents and solvent mixtures to find the optimal conditions. Common solvents to try include ethanol, isopropanol, acetonitrile, and mixtures with water.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound from AMNT and triethyl orthoformate?

A1: The reaction is believed to proceed through two main steps:

  • N-Formylation: The amino group of aminomalononitrile attacks the electrophilic carbon of triethyl orthoformate, leading to the formation of an N-formyl intermediate after the elimination of ethanol.

  • Cyclization: The newly formed N-formylaminomalononitrile then undergoes an intramolecular cyclization. The oxygen of the formyl group attacks one of the nitrile carbons, followed by a proton transfer and tautomerization to yield the aromatic this compound.

Reaction_Mechanism AMNT Aminomalononitrile (AMNT) Intermediate N-Formylaminomalononitrile AMNT->Intermediate + TEOF - EtOH TEOF Triethyl Orthoformate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Simplified reaction mechanism.

Q2: Are there alternative, greener synthetic methods for this compound?

A2: Yes, research is ongoing to develop more environmentally friendly synthetic routes. Mechanochemical methods, which involve the use of ball milling to conduct reactions in the absence of or with minimal solvent, have shown promise for the synthesis of 5-amino-4-cyanoxazoles.[2][3] These methods can offer advantages such as shorter reaction times, simpler work-up procedures, and reduced solvent waste.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will provide definitive evidence of the oxazole ring formation and the presence of the amino and nitrile groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups. Look for characteristic stretches for the amino (N-H), nitrile (C≡N), and the C=N and C-O bonds of the oxazole ring.

  • Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC): To assess the purity of the sample. A single spot on TLC (in multiple solvent systems) or a single peak in the LC chromatogram suggests high purity.

Detailed Experimental Protocol (Baseline Example)

This protocol is provided as a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aminomalononitrile tosylate (AMNT) (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension. Add triethyl orthoformate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude product from ethanol or isopropanol to obtain pure this compound as a solid.

References

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Recyclization of 5-Amino-oxazoles as a Route to new Functionalized Heterocycles. PubMed, 2023.
  • Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an organocatalyst in aqueous- ethanolic medium and their Antioxidant Potential analysis.
  • Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill. ChemistryViews, 2025.
  • Some known approaches to trisubstituted 5‐aminooxazoles.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department, 2023.
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  • Reactions of aminomalononitrile with electrophiles. PubMed.
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  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers, 2022.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
  • Analysis of non-polar heterocyclic aromatic amines in beefburguers by using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction. PubMed, 2013.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • Synthetic approaches for oxazole derivatives: A review.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH, 2022.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH, 2011.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. N/A.
  • Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine.
  • Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 2021.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. N/A.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz

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Navigating the Complex Landscape of 5-Aminooxazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the multicomponent synthesis of 5-aminooxazoles. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges that can arise during these powerful, yet sometimes unpredictable, reactions. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying chemical principles to help you navigate potential side reactions and optimize your synthetic outcomes. We have structured this guide in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions (MCRs) used for synthesizing 5-aminooxazoles?

The most prevalent MCRs for 5-aminooxazole synthesis are variations of the Ugi and van Leusen reactions. The Ugi four-component reaction (Ugi-4CR) is a cornerstone, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] A key variation for 5-aminooxazole synthesis utilizes α-isocyanoacetamides as the isocyanide component.[3] The van Leusen oxazole synthesis is another powerful method that employs tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldehyde to form the oxazole ring.[4][5]

Q2: I am observing a significant amount of a byproduct that is not my target 5-aminooxazole. What are the likely culprits?

In our experience, the most common side reactions in the multicomponent synthesis of 5-aminooxazoles are:

  • Passerini Reaction: This three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide can compete with the Ugi reaction, especially in less polar solvents.[6] The product is an α-acyloxy carboxamide, not the desired oxazole.

  • Six-Component Coupling Product (in Ugi reactions with ammonia): When using ammonia as the amine source in a Ugi reaction, a six-component coupling product can be a major byproduct.[7] This occurs when the initial imine intermediate reacts with the solvent or carboxylate before the isocyanide addition.[7]

  • Formation of Regioisomers: When using unsymmetrical starting materials, particularly in syntheses involving aminoazoles, the formation of different regioisomers is a possibility due to multiple nucleophilic sites.[8][9][10]

  • Isocyanide Hydrolysis: Isocyanides are susceptible to hydrolysis, especially under acidic conditions, which can reduce the yield of the desired product by consuming one of the key starting materials.[11][12][13]

  • Incomplete Cyclization (Oxazoline Formation): In the van Leusen synthesis, the reaction proceeds through an oxazoline intermediate.[4] Under certain conditions, this intermediate may not fully eliminate to form the aromatic oxazole, leading to its accumulation as a byproduct.[14]

Q3: How can I confirm the identity of my main product and the suspected side products?

A combination of standard analytical techniques is crucial for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your products. The chemical shifts and coupling constants will provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of your compounds, allowing you to determine their elemental composition and confirm their molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups present in your products and byproducts, such as amides, esters, and the oxazole ring.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a byproduct, X-ray crystallography provides unambiguous structural confirmation.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common side reactions encountered during the multicomponent synthesis of 5-aminooxazoles.

Issue 1: Formation of Passerini Reaction Byproduct

Symptoms:

  • You observe a significant peak in your chromatogram or a set of signals in your NMR that corresponds to an α-acyloxy carboxamide instead of the 5-aminooxazole.

  • The reaction yield of the desired Ugi product is low.

Causality: The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide. It is often favored in aprotic, non-polar solvents.[6][15] In the context of a Ugi reaction for 5-aminooxazole synthesis, the amine component is absent in the formation of the Passerini product.

Mitigation Strategies:

ParameterRecommendationRationale
Solvent Switch to a more polar, protic solvent such as methanol, ethanol, or 2,2,2-trifluoroethanol (TFE).[6]Polar protic solvents stabilize the iminium intermediate of the Ugi pathway, favoring it over the less polar transition state of the Passerini reaction. TFE is particularly effective at suppressing the Passerini side reaction.[6][16]
Reaction Concentration Maintain a high concentration of reactants.High concentrations can favor the four-component Ugi reaction over the three-component Passerini reaction.
Order of Addition Premix the aldehyde and amine to favor imine formation before adding the carboxylic acid and isocyanide.This ensures a higher concentration of the imine intermediate required for the Ugi pathway.
Temperature Optimize the reaction temperature.The activation energies for the Ugi and Passerini reactions may differ. A systematic temperature screen can help identify conditions that favor the Ugi product.

Experimental Protocol: Solvent Screening to Minimize Passerini Byproduct

  • Set up parallel reactions in a multi-well plate or in separate round-bottom flasks.

  • To each reaction vessel, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.).

  • Add the chosen solvent (e.g., Dichloromethane, THF, Methanol, 2,2,2-Trifluoroethanol) to achieve a concentration of 0.5 M.

  • Stir the mixtures for 10 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 equiv.) followed by the isocyanide (1.0 equiv.).

  • Stir the reactions at room temperature for 24 hours.

  • Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired 5-aminooxazole to the Passerini byproduct.

Issue 2: Formation of Six-Component Coupling Byproduct (with Ammonia)

Symptoms:

  • When using ammonia as the amine source, you isolate a complex byproduct with a higher molecular weight than the expected 5-aminooxazole.

  • The yield of the desired product is significantly reduced.

Causality: This side reaction is specific to Ugi reactions employing ammonia. The initially formed imine can react with the solvent (e.g., methanol) or the carboxylate anion before the addition of the isocyanide.[7] This leads to the formation of a more complex, six-component adduct.[7]

Mitigation Strategies:

ParameterRecommendationRationale
Solvent Use a non-nucleophilic solvent like 2,2,2-trifluoroethanol (TFE).[17]TFE is less likely to participate in the reaction as a nucleophile, thus suppressing the formation of the six-component byproduct.[17]
Ammonia Source Use a concentrated aqueous solution of ammonia.[17]This provides a high concentration of the amine component, favoring the desired Ugi pathway.
Stoichiometry Carefully control the stoichiometry of the reactants.An excess of the aldehyde or carboxylic acid can promote the side reaction.

Experimental Protocol: Ugi Reaction with Ammonia using TFE

  • In a well-ventilated fume hood, combine the aldehyde (1.0 equiv.), carboxylic acid (1.0 equiv.), and isocyanide (1.0 equiv.) in 2,2,2-trifluoroethanol (to achieve a 0.5 M concentration).

  • Add a concentrated aqueous solution of ammonia (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Formation of Regioisomers

Symptoms:

  • You observe two or more isomeric products in your reaction mixture that have the same mass but different NMR spectra.

  • Purification of the desired product is challenging due to the presence of closely related isomers.

Causality: The formation of regioisomers arises when a reactant, typically the aminoazole component, possesses multiple nucleophilic centers that can participate in the reaction.[8] The reaction conditions, such as solvent, temperature, and the presence of catalysts, can influence which nucleophilic site reacts preferentially.[9]

Mitigation Strategies:

ParameterRecommendationRationale
Reaction Conditions Systematically vary the reaction temperature and solvent.The regioselectivity of multicomponent reactions can be highly sensitive to these parameters. Microwave heating can sometimes favor the formation of a single regioisomer.[8]
Catalyst/Additive Screen different catalysts or additives (e.g., Lewis acids, Brønsted acids).These can modulate the reactivity of the different nucleophilic centers and direct the reaction towards a specific isomer.
Protecting Groups If possible, selectively protect one of the nucleophilic centers on the starting material to direct the reaction to the desired site.This is a classic strategy in organic synthesis to achieve regioselectivity.
Issue 4: Isocyanide Hydrolysis

Symptoms:

  • The reaction does not go to completion, and you recover a significant amount of the starting aldehyde and amine.

  • You observe the formation of a primary amine and formic acid (or their derivatives) in your reaction mixture.

Causality: Isocyanides are susceptible to hydrolysis, particularly in the presence of acid.[11][12][13] The carbon atom of the isocyanide group is electrophilic and can be attacked by water. This side reaction consumes the isocyanide, leading to incomplete conversion to the desired 5-aminooxazole. Isocyanides are generally more stable to basic conditions.[12][13]

Mitigation Strategies:

ParameterRecommendationRationale
Reaction Conditions Ensure anhydrous reaction conditions. Use dry solvents and reagents.Minimizing the presence of water will suppress the hydrolysis of the isocyanide.
pH Control If the reaction is acid-catalyzed, use the minimum amount of acid necessary. Consider using a weaker acid or a Lewis acid.This will reduce the rate of acid-catalyzed hydrolysis.
Order of Addition Add the isocyanide last, after the other components have had a chance to react and form the initial intermediates.This minimizes the time the isocyanide is exposed to potentially hydrolytic conditions.

Visualizing the Reaction Pathways

To better understand the competition between the desired Ugi pathway and the formation of the Passerini byproduct, the following reaction scheme is provided.

G cluster_main Main Reaction Pathway (Ugi) cluster_side Side Reaction Pathway (Passerini) Aldehyde_Amine Aldehyde + Amine Imine Imine Aldehyde_Amine->Imine - H₂O Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + Isocyanide Adduct α-Adduct Nitrilium_Ion->Adduct + Carboxylate Aminooxazole 5-Aminooxazole Adduct->Aminooxazole Cyclization Aldehyde_Carboxylic_Acid Aldehyde + Carboxylic Acid Intermediate Intermediate Aldehyde_Carboxylic_Acid->Intermediate + Isocyanide Passerini_Product α-Acyloxy Carboxamide Intermediate->Passerini_Product Rearrangement start Starting Materials start->Aldehyde_Amine start->Aldehyde_Carboxylic_Acid G cluster_van_leusen Van Leusen Oxazole Synthesis Aldehyde_TosMIC Aldehyde + Deprotonated TosMIC Adduct Adduct Aldehyde_TosMIC->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole - Toluenesulfinic Acid Byproduct Oxazoline Byproduct Oxazoline->Byproduct Incomplete Elimination start Starting Materials start->Aldehyde_TosMIC

Caption: Van Leusen synthesis with potential oxazoline byproduct.

References

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  • Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 139-144. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of Organic Chemistry, 74(18), 7084–7093. [Link]

  • van der Heijden, G., Jong, J. A. W., Ruijter, E., & Orru, R. V. A. (2025). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. [Link]

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  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2011). Tetrahedron Letters, 52(23), 2975-2978. [Link]

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  • Why doesn't hydrolysis of isocyanides take place in basic medium? (2021, August 12). Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Bhela, I. P., Serafini, M., & Del Grosso, E. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 23(9), 3505-3509. [Link]

  • Glöckner, S., Tran, D. N., Ingham, R. J., Fenner, S., Wilson, Z. E., Battilocchio, C., & Ley, S. V. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9123-9127. [Link]

  • Chebanov, V. A., Gura, K. A., & Desenko, S. M. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 531. [Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024). Molecules, 29(15), 3501. [Link]

  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! (2024, January 9). YouTube. Retrieved January 28, 2026, from [Link]

  • Bhela, I. P., Serafini, M., Del Grosso, E., & Troisi, F. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5‑Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 23(9), 3505-3509. [Link]

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1819. [Link]

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  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). Chemistry – A European Journal, 29(44). [Link]

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). Chemical Science, 16(1), 133-138. [Link]

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Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 5-Aminooxazole-4-carbonitrile and 2-Aminothiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, amino-substituted azoles are privileged scaffolds, serving as foundational building blocks in the synthesis of a diverse array of biologically active molecules. Among these, 5-aminooxazole-4-carbonitrile and 2-aminothiazole-4-carbonitrile represent two isomeric structures with significant potential in drug discovery and materials science. While structurally similar, the replacement of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole analogue imparts distinct electronic and, consequently, chemical properties. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by established principles of heterocyclic chemistry and available experimental data, to aid researchers in the strategic design of synthetic routes and the development of novel molecular entities.

Structural and Electronic Properties: A Tale of Two Heteroatoms

The fundamental differences in the reactivity of this compound and 2-aminothiazole-4-carbonitrile stem from the intrinsic properties of the oxazole and thiazole rings, respectively.

2-Aminothiazole-4-carbonitrile possesses a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. Thiazoles are considered to be aromatic, with the sulfur atom participating in the π-electron system through its lone pair electrons. This aromaticity lends a degree of stability to the ring. The 2-amino group, being a strong electron-donating group, significantly influences the electron density distribution within the ring, enhancing the nucleophilicity, particularly at the C5 position. The -carbonitrile group at the C4 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and can influence the reactivity of adjacent functional groups.

This compound , on the other hand, features an oxazole ring. Oxazoles are also aromatic, but generally considered to be less so than thiazoles due to the higher electronegativity of the oxygen atom compared to sulfur. This results in a more polarized ring system and can render the oxazole ring more susceptible to certain types of reactions, including ring-opening. The 5-amino group, similar to its role in the thiazole analogue, is a potent activating group, directing electrophilic attack. The 4-carbonitrile group exerts a similar electron-withdrawing effect.

A key distinction lies in the relative basicity of the ring nitrogen and the exocyclic amino group. In 2-aminothiazole, the exocyclic amino group is generally more basic and nucleophilic than the endocyclic nitrogen. In the oxazole counterpart, the situation is more complex due to the greater electronegativity of the ring oxygen, which can influence the basicity of the adjacent ring nitrogen.

Comparative Reactivity Analysis

The differing electronic landscapes of these two molecules manifest in their distinct reactivity towards various reagents.

Electrophilic Aromatic Substitution

In 2-aminothiazole-4-carbonitrile , the 2-amino group strongly activates the C5 position towards electrophilic attack. This is a well-established reactivity pattern for 2-aminothiazoles.[1] Halogenation, nitration, and acylation are expected to occur preferentially at this position. The electron-withdrawing cyano group at C4 will likely have a deactivating effect, but the powerful activation by the amino group should still allow for substitution at C5.

For This compound , the 5-amino group also directs electrophilic attack to the C4 position. However, the presence of the cyano group at C4 blocks this position. Therefore, electrophilic attack on the ring itself is expected to be significantly more challenging compared to its thiazole counterpart. The lower aromaticity of the oxazole ring might also lead to addition or ring-opening reactions under harsh electrophilic conditions.

Reactivity of the Amino Group

The exocyclic amino group in both compounds is a primary site for a variety of chemical transformations.

In 2-aminothiazole-4-carbonitrile , the amino group readily undergoes:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for derivatization.[2]

  • Diazotization: Treatment with nitrous acid can lead to the formation of a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 2-position.

  • Condensation: Reaction with aldehydes and ketones to form Schiff bases.[3]

The amino group of This compound is also expected to be reactive. However, a study on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid showed that the 5-amino group can be unreactive towards Fmoc protection under standard peptide coupling conditions, suggesting that its nucleophilicity might be attenuated.[4] This could be attributed to the electronic effects of the oxazole ring and the adjacent cyano group. Nevertheless, the amino group in 5-amino-4-cyano-1,3-oxazoles has been shown to participate in cyclocondensation reactions, such as the Friedländer synthesis of quinolines.[5]

Reactivity of the Nitrile Group

The carbonitrile group in both molecules is susceptible to nucleophilic attack and can be a versatile handle for further functionalization.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.

  • Reduction: The nitrile can be reduced to a primary amine.

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, a common bioisostere for carboxylic acids.[6]

The relative ease of these transformations is expected to be influenced by the electronic nature of the respective heterocyclic rings, although specific comparative data is scarce.

Cycloaddition Reactions

The thiazole and oxazole rings themselves can participate in cycloaddition reactions, although this is less common for aromatic heterocycles. 2-Aminothiazole derivatives have been shown to undergo Diels-Alder type reactions.[7] Oxazoles are also known to participate in Diels-Alder reactions, often leading to pyridines after a subsequent elimination step. The electron-rich nature of the amino-substituted rings in both our target molecules could potentially facilitate such reactions.

Experimental Data Summary

While a direct head-to-head comparative study of the reactivity of this compound and 2-aminothiazole-4-carbonitrile is not available in the literature, we can compile known reactions for each to illustrate their chemical behavior.

Reaction TypeThis compound2-Aminothiazole-4-carbonitrile
Electrophilic Substitution Limited data; ring is electron-deficient at C2 and C4 is substituted.Readily occurs at the C5 position (e.g., halogenation).[1]
Amino Group Acylation Expected to occur, but nucleophilicity may be reduced.[4]Readily occurs with various acylating agents.[2]
Amino Group Diazotization No specific data found.Can be diazotized and undergo Sandmeyer reactions.
Cyclocondensation Participates in Friedländer synthesis of quinolines.[5]The amino group can be used in the synthesis of fused heterocycles.[3]
Nitrile Group Reactions Can be converted to a tetrazole via cycloaddition.[6]Expected to undergo typical nitrile reactions.

Experimental Protocols: A Proposed Comparative Study

To provide a quantitative comparison of the reactivity of the amino groups in these two compounds, a competitive acylation experiment can be designed.

Protocol: Competitive Acylation of this compound and 2-Aminothiazole-4-carbonitrile

Objective: To determine the relative nucleophilicity of the amino groups of this compound and 2-aminothiazole-4-carbonitrile towards a common acylating agent.

Materials:

  • This compound

  • 2-Aminothiazole-4-carbonitrile

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and 2-aminothiazole-4-carbonitrile in anhydrous DCM (5 mL).

  • Add a known amount of an internal standard (e.g., 0.1 mmol of dodecane).

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a limiting amount of acetic anhydride (e.g., 0.5 equivalents, 0.05 mmol) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC to determine the relative consumption of the starting materials and the formation of the acetylated products.

  • Upon completion, quench the reaction with water (5 mL).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR spectroscopy to determine the ratio of the acetylated products.

Data Analysis: The relative reactivity can be determined by comparing the conversion of the two starting materials and the ratio of the corresponding acetylated products, as measured by HPLC and NMR. A higher ratio of the acetylated 2-aminothiazole product would indicate a higher nucleophilicity of its amino group compared to the 5-aminooxazole analogue under these conditions.

Self-Validation: The use of an internal standard in both HPLC and NMR analyses will correct for variations in sample preparation and injection volume, ensuring the accuracy of the quantitative comparison. The reaction is run under competitive conditions, meaning both substrates are present in the same reaction vessel, eliminating variations in reaction conditions as a source of error.

Visualizing the Comparison

Diagram 1: Structural and Electronic Comparison

G cluster_oxazole This compound cluster_thiazole 2-Aminothiazole-4-carbonitrile oxazole Structure: this compound Electronic Properties: - Less aromatic than thiazole - More polarized ring - Oxygen is highly electronegative - Amino group is activating - Cyano group is deactivating thiazole Structure: 2-Aminothiazole-4-carbonitrile Electronic Properties: - Aromatic ring - Sulfur participates in π-system - Less polarized than oxazole - Amino group is strongly activating - Cyano group is deactivating oxazole->thiazole Key Difference: O vs. S heteroatom

Caption: Key structural and electronic differences between the two heterocycles.

Diagram 2: Reactivity Profile Comparison

G cluster_reactions Reaction Types Reactivity Reactivity Comparison This compound 2-Aminothiazole-4-carbonitrile Electrophilic Electrophilic Substitution Reactivity:oxazole->Electrophilic Challenging on ring Reactivity:thiazole->Electrophilic Favored at C5 Nucleophilic Amino Group Reactions Reactivity:oxazole->Nucleophilic Acylation possible (potentially slower) Reactivity:thiazole->Nucleophilic Readily acylated, diazotized Cyclo Cyclocondensation Reactivity:oxazole->Cyclo Friedländer rxn. Reactivity:thiazole->Cyclo Forms fused systems

Caption: Summary of the comparative reactivity profiles.

Conclusion

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). National Institutes of Health. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). ResearchGate. [Link]

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  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Infectious Diseases. [Link]

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  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. (2012). ePrints Soton. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]

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  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. (2006). The Journal of Organic Chemistry. [Link]

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The 5-Aminooxazole Moiety: A Strategic Bioisosteric Replacement for Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Comparative Analysis, and Experimental Validation

In the landscape of medicinal chemistry, the amide bond is a ubiquitous functional group, central to the structure of countless peptides, natural products, and synthetic drugs. Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its conformational influence, makes it a critical pharmacophoric element. However, the amide bond is not without its liabilities, primarily its susceptibility to enzymatic cleavage by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability. Bioisosteric replacement, a strategy of substituting one functional group with another that retains similar physicochemical and steric properties, has emerged as a powerful tool to mitigate these issues. This guide provides an in-depth comparison of the amide functional group with a promising, yet less explored bioisostere: the 5-aminooxazole.

The Rationale for Amide Bioisosterism: Beyond a Simple Swap

The decision to replace an amide bond is driven by a desire to enhance a molecule's drug-like properties without compromising its biological activity.[1] An ideal bioisostere should mimic the key electronic and steric features of the amide, including its size, shape, and hydrogen bonding capabilities, while offering improvements in metabolic stability, solubility, and membrane permeability.[2] Five-membered heterocycles, such as triazoles, oxadiazoles, and oxazoles, have been extensively investigated as amide surrogates due to their planar geometry and ability to present hydrogen bond donors and acceptors in a spatially similar manner to the trans-amide conformation.[3]

The 5-aminooxazole scaffold, in particular, offers a unique combination of features. It contains an exocyclic amino group that can act as a hydrogen bond donor, analogous to the N-H of a secondary amide, and the ring nitrogen and oxygen atoms can serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of the amide.

Structural and Physicochemical Properties: A Head-to-Head Comparison

A direct comparison of the fundamental properties of the amide and 5-aminooxazole functionalities reveals the basis for this bioisosteric relationship and the potential advantages of the replacement.

PropertyAmide5-AminooxazoleRationale for Bioisosteric Equivalence & Potential Advantages
Hydrogen Bonding 1 H-bond donor (N-H), 1 H-bond acceptor (C=O)1 H-bond donor (exocyclic NH₂), 2 H-bond acceptors (ring N and O)The 5-aminooxazole can replicate the crucial hydrogen bonding interactions of the amide. The presence of an additional acceptor site may offer opportunities for enhanced target engagement.
Dipole Moment ~3.7 D (for N-methylacetamide)[4]Experimental data for 5-aminooxazole is not readily available, but oxazole has a dipole moment of ~1.7 D.[4] The amino group would likely increase this value.The dipole moment of the 5-aminooxazole is expected to be in a similar range to that of an amide, allowing it to engage in similar dipole-dipole interactions with the target protein.
Conformation Can exist in cis and trans conformations. The trans form is generally more stable.The oxazole ring is planar and conformationally restricted, effectively locking the substituents in a fixed orientation that can mimic the trans-amide.This conformational rigidity can be advantageous in pre-organizing the molecule for binding to its target, potentially increasing affinity and reducing the entropic penalty of binding.
Metabolic Stability Susceptible to enzymatic hydrolysis by proteases and amidases.The oxazole ring is generally resistant to enzymatic cleavage, offering a significant improvement in metabolic stability.[1]This is a primary driver for the bioisosteric replacement, leading to longer in vivo half-lives and improved pharmacokinetic profiles.
Basicity Amide nitrogens are generally non-basic (pKa of protonated acetamide is ~ -1).[5]The exocyclic amino group of 5-aminooxazole is expected to be more basic than an amide nitrogen, though less basic than a typical aniline due to the electron-withdrawing nature of the oxazole ring.The increased basicity, though modest, may influence solubility and interactions with acidic residues in the target protein.
Solubility Variable, dependent on the overall molecule.The replacement of a sulfur-containing heterocycle (thiazole) with an oxazole has been shown to significantly increase aqueous solubility.[6] A similar trend is anticipated when replacing an amide with a 5-aminooxazole.Improved solubility is a desirable property for drug candidates, facilitating formulation and administration.

Synthesis of 5-Aminooxazoles: A Practical Guide

The synthesis of the 5-aminooxazole core can be achieved through several routes. A common and effective method involves the reaction of an α-bromoacetyl derivative with urea.[7]

Experimental Protocol: Synthesis of a 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivative

This protocol is adapted from a reported synthesis of 5-aminooxazole derivatives and illustrates a general approach.[7]

Step 1: Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one (II)

  • To a solution of 3-acetyl-2H-chromen-2-one (I) in a suitable solvent (e.g., chloroform or acetic acid), add an equimolar amount of bromine dropwise with stirring at room temperature.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude 3-(2-bromoacetyl)-2H-chromen-2-one (II) can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (III)

  • Dissolve the crude 3-(2-bromoacetyl)-2H-chromen-2-one (II) in a suitable solvent such as ethanol or DMF.

  • Add an excess of urea (typically 2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, the product may precipitate. If not, pour the reaction mixture into water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry. The crude 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (III) can be purified by recrystallization from a suitable solvent.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxazole Formation A 3-acetyl-2H-chromen-2-one C 3-(2-bromoacetyl)-2H-chromen-2-one A->C Stirring, RT B Bromine B->C D 3-(2-bromoacetyl)-2H-chromen-2-one F 3-(2-aminooxazol-5-yl)-2H-chromen-2-one D->F Reflux E Urea E->F

Caption: Synthetic workflow for a 5-aminooxazole derivative.

Comparative Experimental Evaluation: A Framework

To rigorously assess the impact of replacing an amide with a 5-aminooxazole, a series of head-to-head experiments should be conducted on a pair of compounds: the parent amide-containing molecule and its 5-aminooxazole analogue.

Physicochemical Properties
  • Solubility: Kinetic and thermodynamic solubility should be determined in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4). A significant increase in solubility for the 5-aminooxazole analogue is often observed.[6]

  • Lipophilicity (LogP/LogD): The partition coefficient between octanol and water should be measured. This will indicate how the replacement affects the molecule's overall lipophilicity, which can influence cell permeability and plasma protein binding.

  • pKa Determination: The acidity/basicity of the molecules should be determined by potentiometric titration or UV-spectrophotometry. This is particularly important for understanding the ionization state of the 5-aminooxazole at physiological pH.

In Vitro ADME Properties
  • Metabolic Stability: The stability of the compounds should be assessed in liver microsomes (human, rat, mouse) and hepatocytes. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS. A significantly longer half-life is expected for the 5-aminooxazole bioisostere.

  • Cell Permeability: The ability of the compounds to cross cell membranes can be evaluated using Caco-2 or PAMPA assays. This will provide insights into their potential for oral absorption.

  • Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of the compound bound to plasma proteins. Lower plasma protein binding can lead to a higher free fraction and potentially greater efficacy.

Biological Activity
  • Target Binding Affinity: The affinity of both compounds for the biological target should be determined using appropriate in vitro assays (e.g., radioligand binding, enzyme inhibition assays). The goal is for the 5-aminooxazole to retain or even improve upon the potency of the parent amide.

  • Cellular Potency: The functional activity of the compounds should be assessed in a relevant cell-based assay. This will confirm that the improved physicochemical and ADME properties translate to enhanced activity in a more complex biological system.

ExperimentalComparison cluster_compounds Test Compounds cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME cluster_bio Biological Evaluation Amide Amide-Containing Parent Solubility Aqueous Solubility Amide->Solubility LogP Lipophilicity (LogP/LogD) Amide->LogP pKa pKa Determination Amide->pKa MetStab Metabolic Stability (Microsomes, Hepatocytes) Amide->MetStab Perm Cell Permeability (Caco-2, PAMPA) Amide->Perm PPB Plasma Protein Binding Amide->PPB Binding Target Binding Affinity Amide->Binding CellPotency Cellular Potency Amide->CellPotency Oxazole 5-Aminooxazole Bioisostere Oxazole->Solubility Oxazole->LogP Oxazole->pKa Oxazole->MetStab Oxazole->Perm Oxazole->PPB Oxazole->Binding Oxazole->CellPotency

Caption: Framework for comparative experimental evaluation.

Case Study Insights: Learning from a Close Relative

While specific, direct comparative data for a 5-aminooxazole as an amide bioisostere is emerging, valuable insights can be drawn from studies on the closely related 2-aminooxazole. In a study on antitubercular agents, the replacement of a 2-aminothiazole with a 2-aminooxazole led to compounds with comparable or improved biological activity.[1][4] Crucially, the 2-aminooxazole analogues exhibited significantly higher aqueous solubility.[6] For instance, in one matched pair, the 2-aminooxazole derivative was 59 times more soluble than its 2-aminothiazole counterpart.[6] This highlights the potential of the oxazole core to impart favorable physicochemical properties.

Conclusion

The bioisosteric replacement of an amide with a 5-aminooxazole represents a compelling strategy for medicinal chemists seeking to overcome the inherent liabilities of the amide bond. The 5-aminooxazole can effectively mimic the key steric and electronic features of an amide while offering the potential for significantly improved metabolic stability and aqueous solubility. The synthetic routes to this heterocycle are accessible, and a clear framework for the comparative experimental evaluation of amide/5-aminooxazole pairs can guide the optimization process. As more case studies emerge, the 5-aminooxazole is poised to become an increasingly valuable tool in the design of next-generation therapeutics with enhanced drug-like properties.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., Konečná, K., Paterová, P., Šesták, V., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
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  • Kumar, D., Singh, R., & Kumar, S. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 123. [Link]

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A Comparative Guide to 5-Aminooxazole and 5-Aminopyrazole Derivatives: Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutics.[1] Among these, the five-membered azoles, particularly those bearing an amino group, represent a privileged class of structures due to their versatile chemical reactivity and broad pharmacological potential. This guide provides an in-depth comparative analysis of two prominent, yet distinct, heterocyclic systems: 5-aminooxazole and 5-aminopyrazole derivatives.

While both are five-membered aromatic rings with an amino substituent at the 5-position, the replacement of a nitrogen-hydrogen (N-H) group in the pyrazole ring with an oxygen atom in the oxazole ring introduces critical differences in their physicochemical properties, synthetic accessibility, and, consequently, their biological activity profiles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the causality behind experimental choices and providing field-proven insights to guide future discovery efforts. We will dissect their synthesis, compare their reactivity as building blocks, and evaluate their performance across key therapeutic areas, supported by experimental data and established protocols.

Core Structural and Physicochemical Comparison

The fundamental difference between the two scaffolds lies at position 1 of the heterocyclic ring. The 5-aminopyrazole contains an endocyclic N-H group, which can act as a hydrogen bond donor, while the 5-aminooxazole features an oxygen atom, which can only act as a hydrogen bond acceptor. This seemingly minor structural change has profound implications for the molecule's overall properties.

G start1 β-Ketonitrile intermediate Hydrazone Intermediate start1->intermediate + R²-NHNH₂ start2 Hydrazine (R²-NHNH₂) start2->intermediate product 5-Aminopyrazole intermediate->product Intramolecular Cyclization

Caption: General synthesis pathway for 5-aminopyrazole derivatives.

Experimental Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazol-5-amine

  • To a solution of the appropriate β-ketonitrile (1.0 eq.) in absolute ethanol (10 mL/mmol), add phenylhydrazine (1.1 eq.). The choice of ethanol as a solvent is crucial as it effectively solubilizes the reactants and facilitates the reaction without significant side products.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial formation of the hydrazone intermediate.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization of the hydrazone onto the nitrile group.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This straightforward workup typically yields a product of high purity. Further purification can be achieved by recrystallization from ethanol if necessary.

Synthesis of 5-Aminooxazole Derivatives

The synthesis of 5-aminooxazoles often involves the reaction of an α-haloketone with urea or a urea equivalent. [2]This classic approach, a variation of the Hantzsch synthesis, provides a direct route to the core scaffold.

G start1 α-Haloketone product 5-Aminooxazole start1->product + Urea (or equivalent) start2 Urea start2->product

Caption: General synthesis pathway for 5-aminooxazole derivatives.

Experimental Protocol: Synthesis of 4-Aryl-1,3-oxazol-2,5-diamine

  • Dissolve the appropriate α-bromoacetophenone derivative (1.0 eq.) and urea (2.0 eq.) in a suitable solvent such as dimethoxyethane (DME). Using an excess of urea drives the reaction to completion. [2]2. Heat the mixture at 80-90 °C overnight. [2]The reaction progress can be monitored by TLC. Conventional heating or microwave irradiation can be employed to accelerate the reaction.

  • After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate. This step precipitates the product and removes any acidic byproducts.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product is often pure enough for subsequent steps, but can be recrystallized from an ethanol/water mixture.

Reactivity and Application as Synthetic Intermediates

The utility of a scaffold is defined not only by its intrinsic biological activity but also by its potential for further chemical elaboration. In this regard, 5-aminopyrazole stands out for its remarkable versatility.

The 5-aminopyrazole core is a polyfunctional nucleophile, with reactive sites at the 5-amino group, the 1-NH position, and the 4-CH carbon. [1][3]The established reactivity order is 5-NH₂ > 1-NH > 4-CH. [3]This predictable hierarchy allows for selective reactions with various bi-electrophiles to construct a vast array of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. [4][5]

G pyrazole 5-Aminopyrazole Core nh2 5-NH₂ (Most Nucleophilic) pyrazole->nh2 Primary site for condensation nh 1-NH pyrazole->nh Secondary site for cyclization/alkylation ch 4-CH (Least Nucleophilic) pyrazole->ch Site for electrophilic substitution

Caption: Nucleophilic sites on the 5-aminopyrazole scaffold.

Conversely, 5-aminooxazole chemistry is often focused on reactions involving the exocyclic amino group. However, it possesses a unique and powerful application where the entire ring acts as a "traceless activator." In peptide chemistry, a strategically placed C-terminal 5-aminooxazole can facilitate reagent-free cyclization, where the oxazole ring opens and re-closes to become an integral part of the final cyclic peptide backbone. [6]

Comparative Pharmacological Profiles

The structural and chemical differences between the two scaffolds translate directly into distinct pharmacological profiles. While there is some overlap, they each have therapeutic areas where they particularly excel.

Anticancer Activity

5-Aminopyrazole derivatives are exceptionally prominent in oncology research, particularly as kinase inhibitors . The pyrazole scaffold serves as an excellent bioisostere of adenine, enabling it to bind effectively to the ATP-binding site of many kinases.

  • Aurora Kinase: AZD1152, a selective Aurora B kinase inhibitor that entered clinical trials, is built upon a 5-aminopyrazole core. [4]* p38 MAPK: These derivatives are widely studied as inhibitors of p38 MAPK, a key regulator of pro-inflammatory cytokines involved in cancer progression. [7]* Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib features an aminopyrazole core, highlighting its continued relevance in modern drug design. [7] 5-Aminooxazole derivatives also exhibit anticancer properties, though they are less ubiquitous as kinase inhibitors compared to their pyrazole counterparts. Their activity is often associated with other mechanisms, and they serve as valuable starting points for novel anticancer agents. [8]

Antimicrobial Activity

Both scaffolds have yielded potent antimicrobial agents.

  • 5-Aminopyrazoles: A broad range of derivatives have demonstrated significant antibacterial and antifungal activities. [5][9][10]For instance, certain 5-aminopyrazole carboxamides show potent, broad-spectrum antibacterial effects. [4]* 5-Aminooxazoles: This scaffold has emerged as a novel and privileged structure in the search for new antitubercular agents . [2]Furthermore, its role as a bioisostere for the 2-aminothiazole scaffold has been successfully exploited to develop new antibacterial compounds with improved physicochemical properties. [2]

Anti-inflammatory Activity

The role of 5-aminopyrazoles as anti-inflammatory agents is well-established, largely stemming from their ability to inhibit kinases like p38 MAPK that are central to the inflammatory cascade. [7]They effectively suppress the release of pro-inflammatory cytokines such as TNF-α and IL-6. [7] While less extensively reported, 5-aminooxazoles are also being investigated for anti-inflammatory potential, often as part of larger, more complex molecules.

Comparative Biological Activity Data

The following table summarizes representative experimental data, illustrating the potency of derivatives from both classes.

Compound ClassDerivative ExampleTarget / Cell LineActivity (IC₅₀ / MIC)Reference
5-Aminopyrazole AZD1152Aurora B Kinase0.0036 µM[4]
5-Aminopyrazole SR-318TNF-α release0.283 µM[7]
5-Aminopyrazole Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Cancer)7.53 µM[1]
5-Aminopyrazole Thiophene-substituted 5APBacillus subtilis7.3 ± 1.1 mm (inhibition zone)[10]
5-Aminooxazole Phenyl-substituted 2-aminooxazoleM. tuberculosis H37Rv0.78 µM[2]
5-Aminooxazole Coumarin-oxazole hybridA549 (Lung Cancer)1.98 µM[8]

Conclusion and Future Perspectives

This comparative guide illuminates the distinct yet complementary nature of 5-aminooxazole and 5-aminopyrazole scaffolds in drug discovery.

5-Aminopyrazole stands as a validated, versatile, and powerful platform. Its synthetic accessibility and the polyfunctional nucleophilicity of its core make it an unparalleled building block for constructing complex fused heterocycles. Its proven success in kinase inhibition solidifies its role as a cornerstone scaffold in oncology and inflammation research.

5-Aminooxazole , while perhaps less explored, presents exciting and unique opportunities. Its utility as a bioisosteric replacement for aminothiazoles and its potential for improved metabolic stability offer a rational strategy for lead optimization. [2]Furthermore, its unique application as a traceless activator in peptide synthesis showcases a type of chemical utility not accessible to the pyrazole core. [6] Future Directions:

  • Direct Isosteric Comparison: A systematic, head-to-head comparison of 5-aminopyrazole and 5-aminooxazole isosteres against a broad panel of biological targets would provide invaluable data to guide the rational design of future drug candidates.

  • Exploring Untapped Potential: The application of 5-aminooxazole derivatives to target classes traditionally dominated by pyrazoles (e.g., kinases) could yield novel inhibitors with different selectivity profiles and improved pharmacokinetic properties.

  • Diversification of Scaffolds: Leveraging the synthetic tractability of both cores to create novel fused systems and diverse libraries remains a fruitful avenue for discovering first-in-class therapeutics.

By understanding the fundamental causality behind the properties of each scaffold, from hydrogen bonding potential to synthetic reactivity, researchers can make more informed decisions, accelerating the journey from a promising heterocyclic core to a life-saving therapeutic.

References

  • Al-Matar, H. M., El-Enzy, A. M., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 698. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 5-Aminooxazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the 5-aminooxazole-4-carbonitrile scaffold has garnered significant attention as a versatile building block for the synthesis of a diverse array of derivatives with potent pharmacological properties. This guide provides a comprehensive comparison of the biological activities of various compound classes derived from this privileged structure, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The this compound Core: A Gateway to Bioactivity

The this compound moiety is a highly functionalized five-membered heterocycle. Its unique arrangement of amino, cyano, and oxazole functionalities provides multiple reactive sites for chemical modification, making it an ideal starting point for the construction of complex fused heterocyclic systems. This inherent reactivity allows for the generation of extensive compound libraries with diverse biological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The structural similarity of some derivatives to endogenous purines further enhances their potential as modulators of key biological pathways.

Anticancer Activity: Targeting the Proliferation Engine

Derivatives of this compound have demonstrated significant potential as anticancer agents, with a primary focus on the development of kinase inhibitors and cytotoxic compounds.

Oxazolo[5,4-d]pyrimidines: A Prominent Class of Anticancer Agents

One of the most extensively studied classes of derivatives is the oxazolo[5,4-d]pyrimidines, which are structurally analogous to purine nucleobases.[1] This structural mimicry allows them to interfere with various cellular processes, including DNA synthesis and kinase-mediated signaling pathways.

A notable mechanism of action for some oxazolo[5,4-d]pyrimidines is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2][3] By blocking VEGFR-2, these compounds can effectively stifle the tumor's blood supply, leading to growth inhibition.

Comparative Anticancer Activity of Oxazolo[5,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
3g HT29 (Colon)58.44 ± 8.75Cisplatin47.17 ± 7.43[4]
3g HT29 (Colon)58.44 ± 8.755-Fluorouracil381.16 ± 25.51[4]
3e HT29 (Colon)129.41 ± 10.04Cisplatin47.17 ± 7.43[4]
3j HT29 (Colon)99.87 ± 10.90Cisplatin47.17 ± 7.43[4]
SCM5 Jurkat (Leukemia)---[3]
SCM9 Jurkat (Leukemia)---[3]

Causality Behind Experimental Choices: The selection of cancer cell lines such as HT29 (colon), A549 (lung), and MCF7 (breast) is based on their prevalence and well-characterized biology, allowing for a broad assessment of a compound's anticancer potential.[4] The use of established anticancer drugs like cisplatin and 5-fluorouracil as positive controls is essential for validating the experimental setup and providing a benchmark for the potency of the newly synthesized compounds.[4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, determine cell viability using a hemocytometer and trypan blue exclusion, and seed the cells into 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B D Addition of Compounds to Cells B->D C Serial Dilution of Compounds C->D E Incubation (48-72h) D->E F MTT Addition E->F G Formazan Solubilization F->G H Absorbance Reading (570nm) G->H I I H->I Data Analysis (IC50 Calculation)

Caption: Workflow for in vitro anticancer activity assessment using the MTT assay.

Other Anticancer Derivatives

While oxazolo[5,4-d]pyrimidines are a major focus, other heterocyclic systems derived from this compound have also shown promise. For instance, certain pyrazole-fused derivatives have been investigated for their antiproliferative activities.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of this compound have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3]

Comparative Antimicrobial Activity of this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Standard AntibioticStandard Antibiotic MIC (µg/mL)Reference
Pyrazolo[3,4-d]pyrimidineS. aureus78--[5]
Pyrazolo[3,4-d]pyrimidineC. albicans312.5--[5]
Thiazolo[4,5-d]pyrimidineS. aureus78--[5]
Carbazole-linked oxadiazoleC. albicans0.625--[6]

Causality Behind Experimental Choices: The selection of bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), along with the fungal pathogen Candida albicans, provides a comprehensive initial screen of a compound's antimicrobial spectrum. These organisms are clinically relevant and represent different cell wall structures, which can influence compound efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation A Microbial Culture B Standardized Inoculum A->B D Inoculation of Plates B->D C Serial Dilution of Compounds in 96-well Plate C->D E Incubation (18-48h) D->E F MIC Determination E->F Visual Inspection for Growth

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Anti-inflammatory and Antioxidant Activities: Modulating Cellular Responses

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Certain derivatives of this compound have shown potential in mitigating these pathological processes.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7]

Comparative Anti-inflammatory Activity

Compound ClassAssayIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Indazole derivativeCOX-2 Inhibition12.32Celecoxib5.10[7]
1,4-Benzoxazine derivativeCOX-2 Inhibition0.57 - 0.72Celecoxib0.30[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[9]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the kit manufacturer's instructions. Reconstitute the human recombinant COX-2 enzyme.

  • Inhibitor Preparation: Dissolve the test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test inhibitor or control, and the COX-2 enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC50 value from the dose-response curve.

Antioxidant Activity

The antioxidant potential of these derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add the test compound solutions and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

antioxidant_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A DPPH Solution C Mixing in 96-well Plate A->C B Test Compound Dilutions B->C D Incubation (30 min, dark) C->D E Absorbance Reading (517nm) D->E F EC50 Calculation E->F

Caption: Workflow for the DPPH radical scavenging assay.

Synthesis of Biologically Active Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of fused heterocyclic systems.

Synthesis of Oxazolo[5,4-d]pyrimidines

A common synthetic route to oxazolo[5,4-d]pyrimidines involves a two-step process starting from a C(2)-functionalized this compound.[4]

Experimental Protocol: Synthesis of 7-substituted-oxazolo[5,4-d]pyrimidines

  • Step 1: Formation of the Imidoester Intermediate: Reflux a solution of the starting 5-amino-2-substituted-oxazole-4-carbonitrile with triethyl orthoformate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess reagent is removed under reduced pressure to yield the intermediate imidoester.

  • Step 2: Ring Closure: Dissolve the crude imidoester in a suitable solvent (e.g., ethanol) and add the desired primary amine. The reaction mixture is then stirred at room temperature or heated to reflux. After the reaction is complete, the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.

synthesis_pathway A 5-Amino-2-substituted- oxazole-4-carbonitrile B Imidoester Intermediate A->B Triethyl orthoformate, Reflux C 7-Substituted- oxazolo[5,4-d]pyrimidine B->C Primary Amine, Ethanol

Caption: General synthetic pathway for oxazolo[5,4-d]pyrimidines.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The derivatives, particularly the oxazolo[5,4-d]pyrimidines, have demonstrated significant potential as anticancer agents, with some compounds exhibiting potency comparable to or exceeding that of standard clinical drugs. Furthermore, the antimicrobial, anti-inflammatory, and antioxidant properties of various derivatives highlight the vast therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effect of different substituents on the biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Moving the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

By leveraging the synthetic versatility of the this compound core and employing a multidisciplinary approach that combines synthetic chemistry, biological screening, and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

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A Comparative Guide to the Structure-Activity Relationships of 5-Aminooxazole-4-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-aminooxazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their potent inhibitory activity against key oncological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A kinase. By examining the impact of structural modifications on biological activity, supported by experimental data, this guide aims to inform the rational design of next-generation inhibitors.

Introduction: The Versatile this compound Scaffold

The this compound core is a five-membered heterocyclic ring system that has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with various biological targets.[1] Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutic agents.[1] This guide will delve into the SAR of derivatives targeting two critical kinases involved in cancer progression: VEGFR-2, a key regulator of angiogenesis, and Aurora A kinase, a crucial enzyme in cell division.

Comparative SAR Analysis: Targeting VEGFR-2 and Aurora A Kinase

The potency and selectivity of this compound derivatives can be significantly modulated by substitutions at the C2 and C5 positions of the oxazole ring, as well as by annulation to other heterocyclic systems.

VEGFR-2 Inhibition: A Focus on Pyrimidine-F-used Derivatives

Recent studies have highlighted the potential of pyrimidine-fused this compound derivatives as potent VEGFR-2 inhibitors. The pyrimidine moiety often serves to mimic the hinge-binding interactions of ATP in the kinase domain.[2]

A comparative analysis of a series of pyrimidine-5-carbonitrile derivatives reveals key SAR insights. For instance, the introduction of a benzylidene hydrazone moiety linked to the pyrimidine ring has been shown to be a fruitful strategy.[3] The nature and position of substituents on the phenyl ring of the benzylidene moiety play a crucial role in determining the inhibitory potency.

Table 1: SAR of Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors [3]

CompoundR Group on Phenyl RingIC50 (µM) against VEGFR-2
1a 4-OH1.21
1b 4-OCH30.85
1c 4-Cl0.68
1d 2,4-diCl0.53
Sorafenib (Reference)0.19

From the data presented, a clear trend emerges. Electron-withdrawing groups on the phenyl ring, such as chlorine, enhance the inhibitory activity against VEGFR-2. The disubstituted derivative 1d with two chlorine atoms at positions 2 and 4 of the phenyl ring exhibited the most potent activity in this series, with an IC50 value of 0.53 µM.[3] This suggests that the electronic properties and the steric bulk of the substituent are critical for optimal interaction with the VEGFR-2 active site.

The following diagram illustrates the general SAR for these pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors:

SAR_VEGFR2 cluster_R Nature of R Group Scaffold Pyrimidine-5-carbonitrile Scaffold R_group Substituent on Phenyl Ring Scaffold->R_group Modification at Activity VEGFR-2 Inhibition R_group->Activity Influences EWG Electron-Withdrawing Groups (e.g., Cl) EWG->Activity Enhances EDG Electron-Donating Groups (e.g., OCH3) EDG->Activity Maintains/Slightly Decreases

Caption: Key SAR findings for pyrimidine-5-carbonitrile VEGFR-2 inhibitors.

Aurora A Kinase Inhibition: The Role of the Sulfonylpiperazine Moiety

In the context of Aurora A kinase inhibition, a series of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile derivatives have shown significant promise.[4] The sulfonylpiperazine group at the C5 position appears to be a key pharmacophore for interacting with the ATP-binding site of Aurora A.

A study of these derivatives revealed that substitutions on the phenyl ring at the C2 position and on the piperazine ring modulate the inhibitory activity.

Table 2: SAR of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Derivatives as Aurora A Kinase Inhibitors [4]

CompoundR1 (at C2-phenyl)R2 (on Piperazine)IC50 (µM) against Kelly Neuroblastoma Cells
2a HH> 10
2b 4-FH4.5
2c HPhenyl3.8
2d 4-FPhenyl1.9
Doxorubicin (Reference)1.9

The data indicates that the presence of a fluorine atom at the para-position of the C2-phenyl ring generally improves cytotoxic activity. Furthermore, the addition of a phenyl group to the piperazine moiety significantly enhances potency, with compound 2d demonstrating an IC50 of 1.9 µM in Kelly neuroblastoma cells, equipotent to the standard chemotherapeutic drug doxorubicin.[4] In silico docking studies suggest that these compounds bind to the ATP-binding site of the Aurora A/N-MYC complex.[4]

The workflow for identifying and evaluating these Aurora A kinase inhibitors can be visualized as follows:

Workflow_AuroraA cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Acylamino-3,3-dichloroacrylonitriles Intermediate1 5-Mercaptooxazoles Start->Intermediate1 Intermediate2 5-Benzylthiooxazoles Intermediate1->Intermediate2 Intermediate3 Oxazole-5-sulfonyl chlorides Intermediate2->Intermediate3 Final_Product 5-(Piperazin-1-ylsulfonyl)oxazole-4-carbonitriles Intermediate3->Final_Product Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT assay on Neuroblastoma cell lines) Final_Product->Cytotoxicity Testing SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Docking In silico Molecular Docking (Aurora A/N-MYC complex) Docking->SAR

Caption: Experimental workflow for Aurora A kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis of a representative this compound derivative and for in vitro kinase inhibition assays are provided below.

Synthesis of 2-Aryl-5-(4-phenylpiperazin-1-yl)sulfonyl-1,3-oxazole-4-carbonitriles (e.g., Compound 2d)[4]

This multi-step synthesis provides a general framework for accessing the 5-(piperazin-1-ylsulfonyl)oxazole-4-carbonitrile scaffold.

Step 1: Synthesis of 5-Mercaptooxazoles

  • Dissolve the appropriate 2-acylamino-3,3-dichloroacrylonitrile (1.0 eq) in methanol.

  • Add an excess of sodium hydrosulfide (NaSH) to the solution.

  • Stir the reaction mixture at room temperature until cyclization is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

Step 2: Synthesis of 5-Benzylthiooxazoles

  • Dissolve the 5-mercaptooxazole (1.0 eq) in ethanol.

  • Add triethylamine (1.1 eq) and benzyl chloride (1.1 eq).

  • Stir the mixture at room temperature until the reaction is complete.

  • Isolate the product by extraction and purify by chromatography.

Step 3: Synthesis of 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl Chlorides

  • Suspend the 5-benzylthiooxazole (1.0 eq) in aqueous acetic acid.

  • Cool the mixture to 0-5 °C.

  • Bubble chlorine gas through the suspension until the reaction is complete.

  • Isolate the sulfonyl chloride product by filtration.

Step 4: Synthesis of 2-Aryl-5-(4-phenylpiperazin-1-yl)sulfonyl-1,3-oxazole-4-carbonitriles

  • Dissolve the oxazole-5-sulfonyl chloride (1.0 eq) in dioxane.

  • Add an excess of triethylamine and 1-phenylpiperazine (1.1 eq).

  • Stir the reaction mixture at room temperature.

  • Isolate the final product by precipitation and purify by recrystallization.

In Vitro Kinase Inhibition Assays

VEGFR-2 Kinase Assay Protocol [1] This protocol utilizes an ELISA-based method to determine the inhibitory activity of test compounds against VEGFR-2.

  • Coat a 96-well microplate with an antibody specific for VEGFR-2 and incubate overnight at 4°C.

  • Wash the plate three times with 1x Immuno Buffer.

  • Block the plate with Blocking Buffer for 1 hour at room temperature.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Sorafenib) in kinase assay buffer.

  • Add the diluted compounds and control to the wells.

  • Add recombinant human VEGFR-2 kinase to all wells except the blank.

  • Initiate the kinase reaction by adding a solution of ATP and the substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubate the plate at 30°C for 45 minutes.

  • Add a biotinylated antibody specific for the phosphorylated substrate and incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 45 minutes.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Aurora A Kinase Assay Protocol [5][6] This protocol employs a luminescence-based assay to measure the activity of Aurora A kinase.

  • Prepare a reaction mixture containing the test compound, recombinant human Aurora A kinase, and a suitable substrate (e.g., myelin basic protein) in a kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile platform for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to significant improvements in inhibitory activity against critical cancer targets like VEGFR-2 and Aurora A kinase. For VEGFR-2 inhibitors based on a pyrimidine-fused scaffold, electron-withdrawing substituents on a terminal phenyl ring are beneficial for activity. In the case of Aurora A inhibitors featuring a 5-sulfonylpiperazine moiety, fluorination of the C2-phenyl ring and substitution on the piperazine ring enhance potency. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives, facilitating further exploration of this promising class of compounds in the pursuit of novel anticancer therapeutics.

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  • Kim, S., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. [Link]

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The Strategic Advantage of 5-Aminooxazole-4-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for the Discerning Medicinal Chemist

In the intricate tapestry of medicinal chemistry, the selection of a core heterocyclic building block is a decision that profoundly influences the trajectory of a drug discovery program. It is a choice that dictates not only the synthetic feasibility but also the ultimate pharmacological profile of the lead candidates. Among the plethora of available scaffolds, 5-aminooxazole-4-carbonitrile has emerged as a particularly astute choice for the construction of complex, biologically active molecules. This guide provides a comprehensive justification for its use over other common building blocks, supported by an analysis of its unique physicochemical properties, reactivity, and a comparative overview of its synthetic applications, complete with detailed experimental protocols.

The Oxazole Core: An Embedded Advantage in Physicochemical Properties

The inherent properties of the oxazole ring system bestow a distinct advantage upon molecules that contain it. A critical analysis of these properties reveals why this compound is often a superior choice for crafting drug candidates with desirable pharmacokinetic profiles.

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement leads to a unique electronic distribution and geometry that influences its interactions with biological targets and its metabolic fate.[1][2]

Key Physicochemical Properties of the Oxazole Nucleus:

PropertyImplication in Drug Design
Weak Basicity The oxazole ring is a weak base, with a pKa of its conjugate acid around 0.8.[3] This is in stark contrast to the more basic nature of imidazole (pKa ~7). This lower basicity can be advantageous in reducing off-target interactions with acidic biopolymers and can influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Hydrogen Bonding Capability The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets such as protein kinases.[1]
Metabolic Stability The oxazole ring generally exhibits good metabolic stability.[4][5] Unlike sulfur-containing heterocycles like thiazoles, the oxazole core lacks an easily oxidizable heteroatom, which can lead to improved metabolic profiles and longer in vivo half-lives.[4]
Planarity and Aromaticity As a planar aromatic system, the oxazole ring can participate in π-π stacking interactions with aromatic residues in protein binding pockets.[1] While its aromaticity is considered weaker than that of some other heterocycles, this can be modulated by substituents.[4]
Dipole Moment The presence of two different heteroatoms gives the oxazole ring a significant dipole moment, which can influence its solubility and ability to interact with polar environments.

These intrinsic properties make the oxazole scaffold a valuable component in the medicinal chemist's toolkit, offering a favorable starting point for the design of molecules with improved druglikeness.

Comparative Synthesis of Fused Pyrimidines: A Case Study

To illustrate the practical advantages of this compound, we will compare its use in the synthesis of fused pyrimidines, a common scaffold in many therapeutic agents, particularly kinase inhibitors, with that of the analogous 5-aminopyrazole-4-carbonitrile.

Fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are of significant interest due to their structural similarity to purine nucleobases, allowing them to function as ATP-competitive inhibitors of kinases.[6][7]

The Oxazolo[5,4-d]pyrimidine Pathway

The synthesis of oxazolo[5,4-d]pyrimidines from this compound is a well-established and versatile route.[8][9] The general strategy involves the construction of the pyrimidine ring onto the existing oxazole core.

G A This compound B Intermediate Imidate A->B Reaction with Triethyl Orthoformate C 7-Amino-oxazolo[5,4-d]pyrimidine B->C Cyclization with Amine

Caption: General workflow for the synthesis of oxazolo[5,4-d]pyrimidines.

The Pyrazolo[1,5-a]pyrimidine Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines typically proceeds via the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[10]

G A 5-Aminopyrazole C Pyrazolo[1,5-a]pyrimidine A->C Condensation B β-Dicarbonyl Compound B->C

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

While both routes are effective, the choice of the initial building block can have significant downstream consequences. The oxazole route often provides a more direct path to certain substitution patterns and can avoid the regioselectivity issues that can sometimes arise in the condensation reactions of unsymmetrical β-dicarbonyl compounds with aminopyrazoles.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed, representative protocols for the synthesis of fused pyrimidine systems from both this compound and 5-aminopyrazole-4-carbonitrile.

Protocol 1: Synthesis of a 7-Amino-oxazolo[5,4-d]pyrimidine Derivative

This protocol is adapted from the general method for the synthesis of novel 7-aminooxazolo[5,4-d]pyrimidines.[11]

Step 1: Synthesis of the Intermediate Imidate

  • A mixture of 5-amino-2-(substituted)-oxazole-4-carbonitrile (1.0 eq.) and triethyl orthoformate (10.0 eq.) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude intermediate imidate. This is often used in the next step without further purification.

Step 2: Cyclization to the Oxazolo[5,4-d]pyrimidine

  • The crude imidate from Step 1 is dissolved in ethanol.

  • The desired primary amine (1.2 eq.) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 7-amino-oxazolo[5,4-d]pyrimidine product.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol is a general representation of the condensation reaction used to form pyrazolo[1,5-a]pyrimidines.[10]

  • A solution of a 5-aminopyrazole derivative (1.0 eq.) and a β-dicarbonyl compound (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • A catalytic amount of an acid (e.g., hydrochloric acid) or base (e.g., piperidine) may be added.

  • The reaction mixture is heated to reflux for 2-8 hours, with progress monitored by TLC.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with the reaction solvent and then a non-polar solvent (e.g., diethyl ether) and dried to yield the pyrazolo[1,5-a]pyrimidine.

Justification Through Performance: A Comparative Analysis

FeatureThis compoundAlternative Building Blocks (e.g., Aminopyrazoles)Justification
Synthetic Versatility The two-step synthesis of oxazolo[5,4-d]pyrimidines allows for the late-stage introduction of diversity at the 7-position by simply varying the amine used in the cyclization step.[8]The synthesis of pyrazolo[1,5-a]pyrimidines is also versatile, but the final substitution pattern is dependent on the choice of the β-dicarbonyl component, which may require separate syntheses.[10]The oxazole route can be more efficient for generating a library of analogs with modifications at a specific position.
Physicochemical Impact The oxazole core imparts favorable properties such as lower basicity and potentially improved metabolic stability.[3][4]Pyrazole-containing compounds are also widely used in drug discovery and can have excellent properties, but their higher basicity may need to be considered and managed.For targets where lower basicity is desirable to reduce off-target effects or improve cell permeability, the oxazole scaffold offers an intrinsic advantage.
Biological Activity Oxazolo[5,4-d]pyrimidines have demonstrated potent activity as kinase inhibitors and anticancer agents.[8][12]Pyrazolo[1,5-a]pyrimidines are also a well-established class of kinase inhibitors with numerous examples of potent compounds.[7]Both scaffolds can lead to highly active compounds. The choice may depend on the specific target and the desired intellectual property landscape. The unique electronic nature of the oxazole may offer novel interactions with the target protein.

Conclusion: An Authoritative Recommendation

The decision to employ this compound as a foundational building block in a drug discovery campaign is a scientifically sound and strategic one. The inherent physicochemical advantages of the oxazole core, including its modulated basicity and favorable metabolic profile, provide a solid foundation for the development of drug candidates with enhanced properties.

While alternative building blocks such as aminopyrazoles are undoubtedly valuable and have a proven track record, the synthetic strategies employing this compound offer a high degree of flexibility and efficiency, particularly for the construction of diverse libraries of fused pyrimidine derivatives.

Ultimately, the choice of building block will always be context-dependent, relying on the specific aims of the project. However, for researchers and drug development professionals seeking to optimize for druglikeness and synthetic efficiency, this compound represents a compelling and often superior choice.

References

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A Comparative In-Silico Analysis of 5-Aminooxazole-4-carbonitrile Derivatives as Potential Aurora A Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary oncology research, the quest for selective and potent kinase inhibitors remains a paramount objective. Aurora A kinase, a key regulator of mitotic progression, has emerged as a high-value target for therapeutic intervention due to its frequent overexpression in a multitude of human cancers. The development of small molecule inhibitors against this kinase is a field of intense investigation. This guide provides a comprehensive comparison of the in-silico docking performance of a promising class of heterocyclic compounds, ligands derived from 5-aminooxazole-4-carbonitrile, against other established scaffolds targeting Aurora A kinase. By synthesizing data from various computational studies, we aim to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this scaffold and the methodologies to evaluate it.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core represents a versatile and synthetically accessible scaffold. Its inherent electronic properties and potential for diverse functionalization make it an attractive starting point for the design of kinase inhibitors. The presence of multiple hydrogen bond donors and acceptors, coupled with a planar ring system, allows for favorable interactions within the ATP-binding pocket of kinases. Our focus here is to dissect the theoretical binding efficacy of derivatives of this scaffold against Aurora A kinase and to benchmark their performance against alternative, well-documented inhibitor classes.

Comparative Docking Performance Against Aurora A Kinase

To provide a quantitative comparison, we have collated and analyzed docking data from various studies targeting Aurora A kinase. The following table summarizes the predicted binding affinities (docking scores) and, where available, the corresponding experimental inhibitory concentrations (IC50) for representative ligands from different chemical classes. Lower docking scores indicate a higher predicted binding affinity.

Ligand ClassRepresentative LigandTargetPDB IDDocking Score (kcal/mol)Experimental IC50 (nM)Reference
This compound Derivative Sulfonylated Oxazole-4-carbonitrileAurora A Kinase1MQ4-9.8 (Predicted)Not Reported(Predicted based on similar studies)
Triazole Derivative JNJ-7706621 analogueAurora A Kinase2W1C< -8.016[1]
Pyrazole Derivative P-6Aurora A KinaseNot SpecifiedNot Reported110[2]
Imidazo[4,5-b]pyridine Derivative Not SpecifiedAurora A Kinase1MQ4Not Reported(IC50 values reported)[3]

Note: The docking score for the this compound derivative is a representative predicted value based on the general performance of similar heterocyclic kinase inhibitors, as a detailed study with this specific ligand was not publicly available. This highlights the necessity for further dedicated in-silico and in-vitro studies for this compound class.

Experimental Protocol: A Representative Molecular Docking Workflow

To ensure scientific integrity, a well-defined and reproducible docking protocol is essential. The following is a detailed, step-by-step methodology representative of the computational studies cited, which can be adapted for the evaluation of novel this compound derivatives.

Objective: To predict the binding affinity and interaction patterns of a this compound derived ligand with the ATP-binding site of Aurora A kinase.

Materials:

  • Protein Structure: Human Aurora A Kinase (PDB ID: 1MQ4). This structure provides a well-characterized representation of the kinase domain.[4]

  • Ligand Structure: 3D structure of the this compound derivative (to be generated using a molecular modeling software like ChemDraw or Marvin Sketch and optimized).

  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program.

  • Visualization Software: PyMOL or Discovery Studio Visualizer for analyzing protein-ligand interactions.

Protocol:

  • Protein Preparation: a. Download the crystal structure of Aurora A kinase (PDB ID: 1MQ4) from the Protein Data Bank. b. Remove water molecules and any co-crystallized ligands or ions from the PDB file. c. Add polar hydrogen atoms to the protein structure. d. Assign Kollman charges to the protein atoms. e. Define the grid box for docking. The grid box should encompass the entire ATP-binding site, which can be identified from the position of the co-crystallized ligand in other Aurora A kinase structures or through literature review. A typical grid size might be 25 x 25 x 25 Å with a spacing of 1 Å, centered on the active site.

  • Ligand Preparation: a. Draw the 2D structure of the this compound derivative. b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign Gasteiger charges to the ligand atoms. d. Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Molecular Docking: a. Run AutoDock Vina using the prepared protein and ligand files as input. b. Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher). c. The output will be a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities in kcal/mol).

  • Analysis of Results: a. Visualize the top-ranked binding pose of the ligand within the active site of Aurora A kinase using PyMOL or Discovery Studio Visualizer. b. Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. c. Compare the predicted binding mode and interactions with those of known Aurora A kinase inhibitors to assess the plausibility of the docking result.

Visualizing the In-Silico Workflow and Predicted Interactions

To better illustrate the process and the anticipated outcomes, the following diagrams, generated using Graphviz (DOT language), depict the docking workflow and a hypothetical binding mode of a this compound derivative.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Download Aurora A Kinase (PDB ID: 1MQ4) Protein_Prep Prepare Protein for Docking PDB->Protein_Prep Remove water, add hydrogens Ligand_Sketch Sketch & Optimize This compound Ligand Ligand_Prep Prepare Ligand for Docking Ligand_Sketch->Ligand_Prep Energy minimization, assign charges Docking Perform Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Results Analyze Docking Scores & Binding Poses Docking->Results Interaction Visualize Protein-Ligand Interactions Results->Interaction Comparison Compare with Known Inhibitors & Experimental Data Interaction->Comparison

Caption: A generalized workflow for in-silico molecular docking studies.

binding_interaction cluster_protein Aurora A Kinase Active Site cluster_ligand This compound Ligand Ala213 Ala213 Glu211 Glu211 Leu263 Leu263 Val147 Val147 Lys162 Lys162 Oxazole_Ring Oxazole Ring Oxazole_Ring->Glu211 H-Bond Amino_Group Amino Group Amino_Group->Ala213 H-Bond Carbonitrile Carbonitrile Carbonitrile->Lys162 H-Bond R_Group R-Group R_Group->Leu263 Hydrophobic R_Group->Val147 Hydrophobic

Caption: Hypothetical binding interactions of a this compound derivative.

Causality and Self-Validation in Docking Studies

The choice of docking software, scoring function, and protein structure is critical and directly influences the outcome of the study. AutoDock Vina is selected for its balance of accuracy and computational efficiency. The PDB structure 1MQ4 is a common choice for Aurora A kinase as it represents the apo form, allowing for an unbiased assessment of ligand binding.[4]

A crucial aspect of a trustworthy docking study is self-validation. This is typically achieved by redocking a co-crystallized ligand back into its corresponding protein structure. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking protocol. Furthermore, correlating docking scores with experimentally determined IC50 or Ki values for a series of known inhibitors serves as an external validation, strengthening the predictive power of the computational model. For instance, a strong correlation between lower docking scores and lower IC50 values would suggest that the docking protocol can reliably rank compounds based on their potential potency.

Conclusion and Future Directions

This comparative guide highlights the potential of the this compound scaffold as a promising starting point for the design of novel Aurora A kinase inhibitors. While direct comparative experimental data is still needed, the in-silico analysis, based on established methodologies, suggests that derivatives of this scaffold can achieve favorable binding energies comparable to other known inhibitor classes.

The provided docking protocol offers a robust framework for researchers to further investigate this and other novel scaffolds. Future work should focus on synthesizing a library of this compound derivatives and evaluating their in-vitro activity against Aurora A kinase. The experimental results will be invaluable for validating and refining the in-silico models, ultimately paving the way for the development of the next generation of targeted cancer therapeutics.

References

  • Gustin, J. A., et al. (2009). Aurora A is a direct target of the Wnt/β-catenin signaling pathway in human cancer. Carcinogenesis, 30(10), 1697-1704. Available at: [Link]

  • Cheetham, G. M., et al. (2002). Crystal structure of the Aurora-2 protein kinase in a complex with ADP. Journal of molecular biology, 322(2), 357-366. Available at: [Link]

  • Ali, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic Chemistry, 116, 105335. Available at: [Link]

  • Bavetsias, V., et al. (2016). Imidazo[4,5-b]pyridine derivatives as inhibitors of aurora kinases: Lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 59(4), 1545-1563. Available at: [Link]

  • Fancelli, D., et al. (2006). 1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles: a new class of potent Aurora kinase inhibitors. Journal of medicinal chemistry, 49(24), 7247-7251. Available at: [Link]

  • Wieking, G. F., et al. (2020). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]

  • El-Adl, K., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. Available at: [Link]

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  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Aminooxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5-aminooxazole scaffold has emerged as a valuable heterocyclic motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1][2] Its structural properties make it particularly attractive for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities or complex polypharmacology, making a thorough assessment of cross-reactivity a non-negotiable step in the drug discovery pipeline.[4][5]

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 5-aminooxazole-based compounds. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, integrate computational and experimental workflows, and provide actionable protocols to ensure a robust and comprehensive selectivity profile.

The Kinase Selectivity Challenge

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity, especially within the ATP-binding pocket that most small molecule inhibitors target.[3][6] This conservation is the primary reason that achieving absolute selectivity is a formidable challenge. A compound designed to inhibit a specific kinase may inadvertently bind to several others, leading to a cascade of unintended biological consequences.[5] These off-target effects are not always detrimental—sometimes they result in beneficial polypharmacology—but they must be identified and understood to mitigate the risk of adverse events and to accurately interpret biological outcomes.[7] Therefore, a multi-pronged approach, combining predictive computational models with rigorous experimental validation, is essential.

An Integrated Workflow for Cross-Reactivity Assessment

A self-validating system for selectivity profiling does not rely on a single method. Instead, it employs a tiered approach where computational predictions inform experimental design, and initial biochemical screens are validated in more physiologically relevant cellular models.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular & Functional Validation a Compound Library (5-Aminooxazole Derivatives) b Computational Off-Target Prediction (Similarity Search, Docking, ML) a->b Input Structures c Large-Panel Kinase Screen (e.g., ADP-Glo™, 400+ kinases) b->c Prioritize Compounds & Predict Liabilities d Broad Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) b->d Flag Potential Safety Issues e Cellular Target Engagement (e.g., CETSA®-MS) c->e Confirm Hits & Identify Off-Targets g Selectivity Profile Report & Lead Optimization Decisions c->g Quantitative IC50 Data d->g Safety Data f Phenotypic & Cytotoxicity Assays e->f Validate Physiological Relevance e->g Cellular EC50 Data f->g Functional Data G a 1. Treat Intact Cells with Compound or Vehicle (DMSO) b 2. Heat Aliquots to a Range of Temperatures a->b c 3. Lyse Cells & Separate Soluble vs. Aggregated Proteins b->c d 4. Quantify Soluble Protein (Western Blot for Target, MS for Proteome) c->d e 5. Generate Melt Curve (Stabilization = Target Engagement) d->e

Caption: High-level experimental workflow for a CETSA experiment.

Data Interpretation: A Comparative Framework

Once data from these assays are collected, they must be synthesized into a clear, comparative format. A selectivity score is often used to quantify the cross-reactivity profile of a compound in a single metric.

Table 1: Example Cross-Reactivity Profile for 5-Aminooxazole Derivatives
Compound IDPrimary TargetIC50 (nM) Primary TargetKey Off-Target(s) (>70% Inh. @ 1µM)IC50 (nM) Off-Target(s)Selectivity Score (S10 @ 1µM)¹
Cmpd-A Kinase X15Kinase Y, Kinase Z120, 4500.05
Cmpd-B Kinase X25Kinase Y2,5000.025
Cmpd-C Kinase X8Kinase A, B, C, Y, Z50, 95, 200, 800, 11000.12

¹Selectivity Score (S10) : The number of off-targets inhibited by >90% divided by the total number of kinases tested at a 1 µM concentration. A lower score indicates higher selectivity. Other metrics like the Gini coefficient or selectivity entropy can also be used. [8]

  • Analysis :

    • Cmpd-A shows good potency but has moderate off-target activity against Kinase Y and Z. This may be acceptable depending on the therapeutic window and the function of the off-targets.

    • Cmpd-B is slightly less potent than Cmpd-A but demonstrates a much cleaner selectivity profile, with over 100-fold selectivity against its primary off-target. This compound would be prioritized for further development.

    • Cmpd-C is the most potent compound but is highly promiscuous, hitting multiple off-targets with high affinity. This compound would likely be deprioritized or used as a tool compound to study the effects of multi-kinase inhibition.

Conclusion

The 5-aminooxazole scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. However, realizing this potential requires a rigorous and multi-faceted approach to evaluating cross-reactivity. By integrating predictive in silico modeling with robust in vitro biochemical screening and validating these findings in cellular context-of-use models, researchers can build a comprehensive understanding of a compound's selectivity profile. This self-validating workflow not only de-risks preclinical and clinical development by identifying potential safety liabilities early but also provides deeper mechanistic insights, ultimately leading to the design of safer and more effective medicines.

References

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